7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
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Properties
IUPAC Name |
7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-6-4(7(12)13)3-9-5-1-2-10-11(5)6/h1-3H,8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMBOSULVMIULD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=C(N2N=C1)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid for Researchers and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive technical overview of a key derivative, 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid, focusing on its chemical properties, synthesis, and significance in contemporary drug discovery.
Core Compound Identification
| Property | Value | Source |
| Chemical Name | 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid | - |
| CAS Number | 68262-33-9 | |
| Molecular Formula | C₇H₆N₄O₂ | [1][2] |
| Molecular Weight | 178.15 g/mol | [2] |
Introduction to the Pyrazolo[1,5-a]pyrimidine Scaffold
Pyrazolo[1,5-a]pyrimidines are fused N-heterocyclic compounds that have garnered significant attention from medicinal chemists due to their wide spectrum of biological activities.[3] This structural motif is present in molecules with anticancer, antiviral, anti-inflammatory, and kinase inhibitory properties.[4] The versatility of the pyrazolo[1,5-a]pyrimidine core allows for extensive structural modifications, making it an ideal starting point for the design of combinatorial libraries and the discovery of novel therapeutic agents.[3]
Synthesis and Chemical Reactivity
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the construction of the pyrimidine ring onto a pre-existing aminopyrazole core.[3] This is commonly achieved through the reaction of 3-aminopyrazoles with various 1,3-bielectrophilic compounds such as β-dicarbonyls, β-enaminones, and β-ketonitriles.[3]
A general synthetic approach is outlined below:
Caption: General synthesis of the pyrazolo[1,5-a]pyrimidine core.
Microwave-assisted organic synthesis has emerged as a powerful tool for the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines, often leading to higher yields and shorter reaction times.[4] The specific synthesis of 7-aminopyrazolo[1,5-a]pyrimidine derivatives can be achieved through the reaction of 5-aminopyrazole derivatives with suitable bielectrophiles.[5]
Applications in Drug Discovery and Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. Its derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[4]
Kinase Inhibition
The planarity and hydrogen bonding capabilities of the pyrazolo[1,5-a]pyrimidine nucleus make it an excellent hinge-binding motif for ATP-competitive kinase inhibitors. The 7-amino group and the 6-carboxylic acid moiety of the title compound can be further functionalized to enhance binding affinity and selectivity for specific kinases.
Caption: Interaction of a pyrazolo[1,5-a]pyrimidine inhibitor with a kinase active site.
Tropomyosin Receptor Kinase (Trk) Inhibitors
Notably, the pyrazolo[1,5-a]pyrimidine core is a prominent feature in several approved and clinical-stage inhibitors of Tropomyosin Receptor Kinases (Trks).[6] NTRK gene fusions are oncogenic drivers in a variety of solid tumors, and Trk inhibitors have shown significant clinical efficacy.[6] The development of next-generation Trk inhibitors often involves modifications of the pyrazolo[1,5-a]pyrimidine scaffold to overcome acquired resistance mutations.[6]
Experimental Protocol: A Representative Synthesis
While the exact protocol for 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid is proprietary to manufacturers, a general, representative procedure for the synthesis of a similar pyrazolo[1,5-a]pyrimidine derivative is provided below for illustrative purposes. This protocol is based on established synthetic methodologies for this class of compounds.[7]
Synthesis of a 2-Methylpyrazolo[1,5-a]pyrimidine Derivative [7]
-
Step 1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.
-
To a solution of sodium ethoxide, add 5-amino-3-methylpyrazole and diethyl malonate.
-
Reflux the mixture for 24 hours.
-
After cooling, acidify the reaction mixture to precipitate the product.
-
Filter, wash, and dry the solid to obtain the dihydroxy-heterocycle.
-
-
Step 2: Chlorination to 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.
-
Treat the dihydroxy-heterocycle from Step 1 with phosphorus oxychloride.
-
Reflux the mixture for 24 hours.
-
Carefully quench the reaction with ice water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to yield the dichloro-derivative.
-
-
Step 3: Selective Amination.
-
Further reactions, such as nucleophilic substitution with an amine at the more reactive C7 position, can be performed to introduce an amino group.
-
Conclusion
7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a valuable building block in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Its core structure is integral to a range of biologically active molecules, most notably potent and selective kinase inhibitors. A thorough understanding of its synthesis, reactivity, and structure-activity relationships is crucial for researchers and drug development professionals seeking to leverage the therapeutic potential of the pyrazolo[1,5-a]pyrimidine scaffold.
References
- Achmem. 7-Amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid.
- CROCHEM. 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS:68262-33-9 manufacturer & supplier.
- ChemicalBook. 2627-59-0(7-AMINO-2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLIC ACID) Product Description.
- Castillo, J. C., et al. (2024).
-
Santa Cruz Biotechnology. 7-Amino[4][8]triazolo[1,5-a]pyrimidine-6-carboxylic acid.
- ChemSynthesis. 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid.
- ResearchGate. Scheme 41: Synthesis of 7-aminopyrazolo[1,5-a]pyrimidines.
- Morales-Cárdenas, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
- Chem-Impex. Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
- PubChemLite. 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
- PubChem. 2-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid.
- Sigma-Aldrich. Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 95%.
- Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules.
- ResearchGate. Example of marketed drugs with pyrazolo[1,5-a]pyrimidine core.
- Singh, A., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Shestopalov, A. M., et al. (2022).
- PubChemLite. Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid.
- BLDpharm. 25940-35-6|Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Sources
- 1. PubChemLite - 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (C7H6N4O2) [pubchemlite.lcsb.uni.lu]
- 2. 2-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid | C7H6N4O2 | CID 71742944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. achmem.com [achmem.com]
Solubility profile of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid in DMSO
This technical guide details the solubility profile, physicochemical behavior, and handling protocols for 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid in Dimethyl Sulfoxide (DMSO).
Executive Summary
7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a bicyclic heterocyclic scaffold frequently utilized as an intermediate in the synthesis of kinase inhibitors (e.g., CDK, CK2 inhibitors).
-
Solubility Classification: Moderately Soluble to Sparingly Soluble in pure DMSO at ambient temperature.
-
Target Concentration: A 10 mM stock solution is achievable but typically requires thermodynamic activation (sonication and gentle heating).
-
Critical Constraint: The compound exhibits zwitterionic character and high crystal lattice energy (Melting Point > 270°C), which creates a kinetic barrier to dissolution.
-
Recommendation: Prepare stock solutions at 10–20 mM in anhydrous DMSO with mandatory sonication. For concentrations >50 mM, specialized formulation strategies (pH adjustment) are required.
Physicochemical Context & Mechanism
To master the handling of this compound, one must understand the molecular forces governing its resistance to solvation.
Molecular Attributes
| Property | Value (Approx.) | Impact on DMSO Solubility |
| Molecular Weight | ~178.15 g/mol | Low MW favors solubility, but is counteracted by polarity. |
| H-Bond Donors (HBD) | 3 (–NH₂, –COOH) | High HBD count promotes strong intermolecular networks in the solid state. |
| H-Bond Acceptors (HBA) | 4 (Ring Ns, –COOH) | Facilitates interaction with DMSO (a strong H-bond acceptor). |
| Melting Point | > 270°C (Dec.) | High. Indicates high lattice energy requiring significant energy input to break. |
| pKa (Acid) | ~3.5 – 4.2 (–COOH) | The carboxyl group is ionizable. |
| pKa (Base) | ~2.5 – 3.5 (Ring N) | The pyrazolo-pyrimidine core is weakly basic. |
The Dissolution Mechanism
In the solid phase, this molecule likely exists as a zwitterion (internal salt) or forms a tight hydrogen-bonded dimer network between the 6-carboxylic acid and the 7-amino group of adjacent molecules.
-
The Barrier: DMSO is an aprotic polar solvent. While it solvates polar molecules well, it struggles to disrupt the strong ionic/H-bond lattice of zwitterionic solids compared to protic solvents like water or methanol.
-
The Solution: Energy input (heat/ultrasound) transitions the solid from a crystalline lattice to a solvated state where DMSO molecules surround the H-bond donors.
Figure 1: Thermodynamic barrier to dissolution. The high lattice energy of the zwitterionic solid requires activation energy to achieve the solvated state.
Experimental Protocol: Stock Solution Preparation
Objective: Prepare a stable 10 mM stock solution for biological assays or synthesis.
Reagents & Equipment[1]
-
Solvent: DMSO, anhydrous (≥99.9%, stored over molecular sieves). Crucial: Water content >0.1% drastically reduces solubility.
-
Vessel: Amber glass vial (borosilicate). Avoid polystyrene.
-
Equipment: Ultrasonic bath (35–40 kHz), Vortex mixer, Water bath set to 40°C.
Step-by-Step Workflow
-
Weighing: Weigh 1.78 mg of compound into a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO.
-
Observation: The powder will likely sink and remain undissolved initially.
-
-
Vortexing: Vortex at high speed for 30 seconds.
-
Result: A cloudy suspension is expected.
-
-
Sonication (The Critical Step): Sonicate the vial for 10–15 minutes .
-
Tip: The water in the sonicator bath effectively transfers heat. Allow the bath temperature to rise naturally to ~35–40°C.
-
-
Visual Inspection: Hold the vial against a light source.
-
Success: Solution is completely clear and colorless/pale yellow.
-
Failure: Visible particulates or haziness. Proceed to "Thermal Activation."
-
-
Thermal Activation (If needed): Incubate at 45°C for 10 minutes, then vortex again.
-
Warning: Do not exceed 60°C to prevent degradation of the amino group.
-
Solubility Limit Data (Estimated)
| Solvent Condition | Solubility Limit (Approx.) | Notes |
| Pure DMSO (25°C) | ~15 – 25 mM | Standard working range. |
| Pure DMSO (40°C) | ~40 – 50 mM | Supersaturated upon cooling; risk of precipitation. |
| DMSO + 1% TFA | > 100 mM | Acid breaks zwitterion; highly soluble. |
| 50% DMSO / 50% Water | < 1 mM | Incompatible. Compound will crash out immediately. |
Troubleshooting & Stability (The "Senior Scientist" Insight)
The "Crash-Out" Phenomenon
Researchers often observe precipitation after freezing and thawing the stock solution.
-
Cause: DMSO is hygroscopic. It absorbs atmospheric water upon opening. The addition of water increases the polarity of the solvent mixture, forcing the hydrophobic aromatic core of the molecule to aggregate.
-
Prevention: Aliquot stock solutions immediately into single-use vials (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
The "Acid Trick" for NMR
If you are preparing samples for NMR (where ~20–30 mM is needed) and the compound is stubborn:
-
Add 1–2 equivalents of Deuterated Trifluoroacetic Acid (TFA-d) or Acetic Acid-d4 to the DMSO-d6.
-
Mechanism: Protonating the amine or ensuring the carboxylic acid is fully protonated disrupts the intermolecular zwitterionic lattice, drastically increasing solubility.
Figure 2: Storage and recovery workflow. Proper handling prevents "crash-out" due to hygroscopicity.
References
-
InvivoChem. 6-Bromopyrazolo[1,5-a]pyrimidine Physicochemical Properties and Formulation. (General solubility rules for pyrazolo[1,5-a]pyrimidine scaffolds).
-
National Institutes of Health (NIH) - PubChem. Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid Compound Summary.
-
Li, Di, et al. Solubility of Organic Compounds in DMSO. Journal of Chemical & Engineering Data. (General reference for heterocyclic solubility thermodynamics).
-
ResearchGate. Discussion on Solubility of Zwitterionic Heterocycles in DMSO.
The Pharmacophore of Choice: A Technical Review of 7-Amino-pyrazolo[1,5-a]pyrimidine Derivatives
[1]
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly as a bioisostere of the purine ring system found in ATP. Among its various substitution patterns, 7-amino-pyrazolo[1,5-a]pyrimidine derivatives represent a critical subclass of kinase inhibitors with proven clinical relevance.[1] This guide provides an in-depth technical analysis of this scaffold, detailing the synthetic methodologies for its construction, the structural logic governing its binding modes, and the structure-activity relationships (SAR) that have led to advanced clinical candidates like Dinaciclib.[1]
Introduction: The Purine Bioisostere
The success of kinase inhibitors in oncology relies heavily on the ability to mimic the adenine moiety of ATP. The pyrazolo[1,5-a]pyrimidine core offers a distinct advantage over the traditional purine scaffold: it lacks the N-7 and N-9 nitrogens of the purine ring, altering the hydrogen bonding potential and solubility profile while maintaining the essential flat aromatic geometry required for the ATP-binding pocket.[1]
The 7-amino substitution is particularly significant because it spatially mimics the exocyclic
Key Structural Features[1][2][3][4]
-
Planarity: The fused bicyclic system ensures optimal stacking interactions within the hydrophobic cleft of the enzyme.
-
H-Bonding Capacity: The N-1 nitrogen serves as a critical H-bond acceptor, while the exocyclic 7-amino group acts as an H-bond donor.[1]
-
Vectorial Growth: Positions 3 and 5 allow for the introduction of solubilizing groups and "gatekeeper" interacting moieties without disrupting the core binding mode.
Synthetic Strategies
Constructing the 7-amino-pyrazolo[1,5-a]pyrimidine core requires regioselective control to distinguish between the 5- and 7-positions.[1] The most robust methods utilize 5-aminopyrazoles as the nucleophilic building block.[1]
Protocol A: Condensation with -Keto Nitriles
This is the standard route for generating 7-amino derivatives.[1] The reaction between a 5-aminopyrazole and a
General Workflow:
-
Starting Material: 5-amino-1H-pyrazole-4-carbonitrile (or ester).[1][2][3]
-
Electrophile: 3-oxo-alkanonitrile or substituted malononitrile.[1]
-
Conditions: Reflux in ethanol/acetic acid or microwave irradiation.[1]
-
Regioselectivity: The formation of the 7-amino isomer is favored when using nitriles as the electrophilic component at the
-position of the condensing agent.[1]
Protocol B: Three-Component One-Pot Synthesis
For rapid library generation, a multi-component reaction (MCR) approach is preferred.[1]
-
Reagents: 5-amino-1H-pyrazole + Aldehyde + Malononitrile.[1]
-
Mechanism: Knoevenagel condensation of the aldehyde and malononitrile forms an arylidene malononitrile intermediate, which undergoes Michael addition by the aminopyrazole, followed by cyclization.
Visualization: Synthetic Pathways
Caption: Dual synthetic pathways for accessing the 7-amino-pyrazolo[1,5-a]pyrimidine core.
Medicinal Chemistry & SAR
The optimization of this scaffold typically focuses on three vectors: the 7-amino group (hinge interaction), the 3-position (gatekeeper/hydrophobic pocket), and the 5-position (solvent front/solubility).
Structure-Activity Relationship (SAR) Map
| Position | Role | Preferred Substituents | Mechanistic Insight |
| N-1 | H-Bond Acceptor | None (Core atom) | Accepts H-bond from the backbone NH of the kinase hinge region.[1] |
| C-2 | Steric Modulator | H, Methyl, CF3 | Small groups tolerated; bulky groups may clash with the roof of the ATP pocket. |
| C-3 | Hydrophobic Core | Aryl, Heteroaryl, Alkyl (Ethyl) | Occupies the hydrophobic pocket.[1] In Dinaciclib , the 3-ethyl group provides optimal van der Waals contact.[1] |
| C-5 | Solvent Exposure | Solubilizing amines (Piperidine, Morpholine) | Projects into the solvent front.[1] Critical for PK properties. Large groups here prevent metabolic clearance.[1] |
| C-7 | Hinge Donor | Secondary Amines (NH-R) | The NH acts as the H-bond donor to the hinge carbonyl.[1] The 'R' group (e.g., benzyl, pyridine-oxide) can reach the "sugar pocket" or ribose binding site. |
Case Study: Dinaciclib (SCH 727965)
Dinaciclib is the quintessential example of a 7-amino-pyrazolo[1,5-a]pyrimidine optimized for CDK inhibition.[1][4][5][6]
-
Target Profile: Potent inhibitor of CDK1, CDK2, CDK5, and CDK9.[7]
-
Structural Logic:
-
7-Position: The [(1-oxidopyridin-3-yl)methyl]amino group is a sophisticated design.[1] The NH binds the hinge, while the pyridine N-oxide provides a unique polarity profile that enhances selectivity and solubility.[1]
-
5-Position: The (2S)-2-(2-hydroxyethyl)piperidin-1-yl group improves aqueous solubility and bioavailability.[1]
-
3-Position: An ethyl group is sufficient for hydrophobic filling without inducing steric clash.[1]
-
Visualization: Pharmacophore & Binding Mode
Caption: Pharmacophore mapping of the 7-amino-pyrazolo[1,5-a]pyrimidine scaffold in the kinase ATP pocket.[1]
Experimental Protocols
Synthesis of 7-Amino-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
A representative protocol for generating the core scaffold.
-
Reagents: 5-amino-1H-pyrazole-4-carbonitrile (1.0 eq), Malononitrile (1.1 eq), Ethanol (Solvent), Triethylamine (Cat.).[1]
-
Procedure:
-
Workup:
-
Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the pyrazole C-H (if unsubstituted) and the appearance of the pyrimidine ring protons. The 7-amino group typically appears as a broad singlet around
7.0–8.0 ppm.[1]
-
References
-
Paruch, K., et al. (2010).[1] Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases.[1][4] ACS Medicinal Chemistry Letters. Link
-
Laleu, B., et al. (2011).[1] Pyrazolo[1,5-a]pyrimidine derivatives as CDK inhibitors. Patent WO2011077171.[1]
-
Frey, R. R., et al. (2008).[1] 7-Aminopyrazolo[1,5-a]pyrimidines as Potent Multitargeted Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. Link
-
Williamson, D. S., et al. (2005).[1] Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. Bioorganic & Medicinal Chemistry Letters. Link
-
Geyer, C. E., et al. (2016).[1] Phase 1 study of the cyclin-dependent kinase inhibitor dinaciclib in combination with pembrolizumab in patients with advanced triple-negative breast cancer.[1] Breast Cancer Research.[1] Link
Methodological & Application
The Strategic Utility of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid in Modern Drug Discovery
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular architectures that can serve as starting points for drug discovery is perpetual. Among these, "privileged scaffolds" have emerged as particularly valuable frameworks. These are molecular structures that are capable of binding to multiple biological targets, thereby offering a rich foundation for the development of new therapeutic agents.[1][2] The pyrazolo[1,5-a]pyrimidine core is one such privileged scaffold, demonstrating a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and antiviral properties.[3][4] This guide focuses on a key derivative of this scaffold: 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid . The presence of a carboxylic acid at the 6-position and an amino group at the 7-position provides two crucial points for chemical modification, making it an exceptionally versatile building block for the synthesis of diverse compound libraries. This document provides a comprehensive overview of its applications, detailed protocols for its use, and the underlying scientific principles that guide its implementation in a research and development setting.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis and drug design. Below is a summary of the known properties of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₄O₂ | |
| Molecular Weight | 178.15 g/mol | |
| Appearance | Off-white to pale yellow solid | Assumed from related compounds |
| Melting Point | >300 °C | Data not available; expected to be high due to the rigid, planar structure and potential for intermolecular hydrogen bonding. |
| Solubility | Poorly soluble in water and common organic solvents such as dichloromethane and ethyl acetate. Soluble in polar aprotic solvents like DMSO and DMF. | [5][6] |
| Storage | Store in a cool, dry place, protected from light. |
Safety and Handling: As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Core Application: A Versatile Building Block for Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 7-aminopyrazolo[1,5-a]pyrimidine core can be functionalized to target the ATP-binding site of various kinases. The amino group at the 7-position can act as a key hydrogen bond donor, while the carboxylic acid at the 6-position provides a handle for introducing a wide range of substituents to explore the solvent-exposed region of the kinase, thereby influencing potency and selectivity. A notable example of a drug with a related scaffold is Zanubrutinib, a Bruton's tyrosine kinase (BTK) inhibitor.[7]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid and its subsequent use in the generation of a derivative library through amide bond formation.
Protocol 1: Synthesis of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid
The synthesis of the title compound can be achieved through a multi-step process, beginning with the synthesis of the pyrazolo[1,5-a]pyrimidine core, followed by functional group manipulations. A common strategy involves the synthesis of the corresponding ethyl ester, which is then hydrolyzed to the carboxylic acid.
Workflow for the Synthesis of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Caption: Synthetic workflow for 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid.
Step 1: Synthesis of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate [8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-aminopyrazole (1.0 eq) in ethanol.
-
Reagent Addition: To the stirring solution, add ethyl (ethoxymethylene)cyanoacetate (1.1 eq) and a catalytic amount of a base such as piperidine or triethylamine.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate.
Step 2: Hydrolysis to 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid
-
Reaction Setup: Suspend ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Reaction: Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4. The carboxylic acid will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with cold water to remove any inorganic salts, and then with a small amount of cold ethanol. Dry the product under vacuum.
Protocol 2: Amide Coupling to Synthesize a Derivative Library
The carboxylic acid moiety of 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a versatile handle for creating a library of amide derivatives. A standard amide coupling protocol using a coupling agent like HATU is described below.
Workflow for Amide Coupling
Caption: General workflow for the synthesis of amide derivatives.
Detailed Protocol:
-
Reaction Setup: To a solution of 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DMSO) in a round-bottom flask, add the desired amine (1.1 eq).
-
Reagent Addition: Add a coupling reagent such as HATU (1.2 eq) followed by a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq).[9]
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. The product may precipitate out of solution. If not, extract the aqueous layer with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure amide derivative.
Characterization of Products
The identity and purity of the synthesized compounds must be confirmed through rigorous analytical techniques.
Analytical Workflow
Caption: Standard analytical workflow for compound characterization.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[10] For the pyrazolo[1,5-a]pyrimidine core, characteristic proton and carbon signals can be observed. For example, the protons on the pyrimidine and pyrazole rings will appear in the aromatic region of the ¹H NMR spectrum.[11]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compounds.
Conclusion and Future Outlook
7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a highly valuable and versatile building block in drug discovery. Its privileged scaffold and strategically placed functional groups allow for the generation of diverse chemical libraries with a wide range of potential therapeutic applications, particularly in the development of kinase inhibitors. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and utilize this important molecule in their drug discovery efforts. As our understanding of the biological roles of various kinases continues to grow, the demand for novel and selective inhibitors will undoubtedly increase, further cementing the importance of scaffolds like 7-aminopyrazolo[1,5-a]pyrimidine in the future of medicine.
References
- Evans, B. E., Rittle, K. E., Bock, M. G., DiPardo, R. M., Freidinger, R. M., Whitter, W. L., ... & Veber, D. F. (1988). Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists. Journal of medicinal chemistry, 31(12), 2235-2246.
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.
- A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. (2024). Periodica Polytechnica Chemical Engineering.
- Gong, Y., & He, W. (2010). Amide bond formation and peptide coupling. Chemical reviews, 110(12), 6557-6603.
- NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023). Molecules.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
- Discovery of 7-oxopyrazolo[1,5-a]pyrimidine-6-carboxamides as potent and selective CB(2) cannabinoid receptor inverse agonists. (2011). Journal of Medicinal Chemistry.
- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (2015). RSC Advances.
-
PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid. Retrieved from [Link]
- Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters.
- Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectroscopy (pp. 199-204).
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2021). Molecules.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Scheme 41: Synthesis of 7-aminopyrazolo[1,5-a]pyrimidines. (2014).
- 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid. (n.d.). ChemSynthesis.
- Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). Journal of Analytical & Pharmaceutical Research.
- Assignment of the ¹³C NMR signal of C7 (C7-OH) of... (2017).
- Amide coupling reaction between a carboxylic acid and aniline deriv
- Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxyl
-
Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1][2][3]triazolo[1,5-a]pyrimidine derivatives. (2015). Organic & Biomolecular Chemistry.
- Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
- Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2022). Journal of Medicinal Chemistry.
- SOLUBILITY D
- The chemistry of pyrazolopyrimidines and their applications. (2014). Organic Chemistry: An Indian Journal.
Sources
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. Buy 7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide [smolecule.com]
- 3. pp.bme.hu [pp.bme.hu]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. srdata.nist.gov [srdata.nist.gov]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate [cymitquimica.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Decarboxylation of Pyrazolo[1,5-a]pyrimidine-6-carboxylic Acid Derivatives
Introduction: Strategic Removal of the 6-Carboxy Group from the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry and drug development, forming the foundation of numerous kinase inhibitors and other therapeutic agents.[1][2] The functionalization at the 6-position is a critical aspect of structure-activity relationship (SAR) studies. The 6-carboxylic acid derivative, in particular, serves as a versatile intermediate, allowing for the synthesis of amides, esters, or as a precursor to the parent 6-unsubstituted pyrazolo[1,5-a]pyrimidine. The decarboxylation of pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a key transformation to access compounds with a hydrogen atom at this position, a modification that can significantly impact a molecule's pharmacological profile.
This guide provides a comprehensive overview of established and effective procedures for the decarboxylation of pyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives. We will delve into the mechanistic underpinnings of thermal, acid-catalyzed, and copper-catalyzed methods, offering detailed, step-by-step protocols for each. The causality behind experimental choices is explained to empower researchers to not only replicate these procedures but also to adapt and troubleshoot them for their specific substrates.
Theoretical Background: Mechanistic Insights into Decarboxylation
The ease of decarboxylation of a heteroaromatic carboxylic acid is intrinsically linked to the stability of the carbanionic intermediate formed upon loss of carbon dioxide. The pyrazolo[1,5-a]pyrimidine ring system is electron-deficient, which can help to stabilize a negative charge at the 6-position through resonance.
Mechanism of Thermal Decarboxylation
In the absence of a catalyst, thermal decarboxylation proceeds through a zwitterionic intermediate, leading to the formation of a carbanion that is subsequently protonated by a proton source in the reaction medium. The high temperatures required provide the necessary activation energy to overcome the stability of the carboxylic acid.
Caption: Pathway for Acid-Catalyzed Decarboxylation.
Mechanism of Copper-Catalyzed Decarboxylation
Copper-catalyzed decarboxylation typically involves the formation of a copper(I) carboxylate salt. This intermediate then undergoes decarboxylation to form an organocopper species, which is subsequently protonated (protodecarboxylation) to yield the final product. The use of a high-boiling point solvent, often containing a coordinating ligand like quinoline, is common to facilitate the reaction.
Experimental Protocols
Protocol 1: Thermal Decarboxylation (Neat)
This method is the most straightforward but often requires high temperatures, which may not be suitable for substrates with sensitive functional groups. The procedure is adapted from the decarboxylation of the related 3-aminopyrazole-4-carboxylic acid.
Materials:
-
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivative
-
Round-bottom flask
-
Heating mantle with a temperature controller
-
Stir bar
-
Condenser (optional, depending on the volatility of the product)
-
Sand bath or oil bath
Procedure:
-
Place the pyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivative (e.g., 1.0 g) into a dry round-bottom flask equipped with a stir bar.
-
Heat the flask in a sand or oil bath to the desired temperature (typically in the range of 170-250 °C). The optimal temperature will depend on the specific substrate and should be determined experimentally.
-
Monitor the reaction by observing the cessation of carbon dioxide evolution (bubbling). Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to follow the disappearance of the starting material.
-
Once the reaction is complete, cool the flask to room temperature.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Expert Insights:
-
Why neat? Running the reaction without a solvent simplifies workup and avoids potential side reactions with the solvent at high temperatures.
-
Temperature Optimization: Start with a lower temperature and gradually increase it to find the minimum temperature required for efficient decarboxylation to avoid thermal decomposition of the product.
Protocol 2: Acid-Catalyzed Decarboxylation in DMF
This protocol utilizes a catalytic amount of an organic acid in a high-boiling polar aprotic solvent, offering a milder alternative to neat thermal decarboxylation. This method is based on a general procedure for the decarboxylation of heterocyclic carboxylic acids. [3] Materials:
-
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivative
-
N,N-Dimethylformamide (DMF)
-
Organic acid catalyst (e.g., acetic acid, p-toluenesulfonic acid)
-
Round-bottom flask
-
Heating mantle with a temperature controller
-
Stir bar
-
Condenser
Procedure:
-
Dissolve the pyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivative (e.g., 1.0 g) in DMF (e.g., 3-5 mL) in a round-bottom flask equipped with a stir bar and a condenser.
-
Add a catalytic amount of the organic acid (e.g., 0.01-0.05 molar equivalents).
-
Heat the reaction mixture to a temperature between 95-120 °C. [3]4. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Expert Insights:
-
Choice of Solvent: DMF is an excellent high-boiling polar aprotic solvent that can dissolve a wide range of organic compounds and is relatively stable at the reaction temperatures. [3]* Catalyst Loading: A low catalyst loading is generally sufficient. Higher loadings may lead to side reactions or complicate purification.
Protocol 3: Copper(I)-Catalyzed Protodecarboxylation
This method is particularly useful for substrates that are sensitive to high temperatures or strongly acidic conditions. The use of a copper catalyst can significantly lower the required reaction temperature.
Materials:
-
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivative
-
Copper(I) oxide (Cu₂O) or another copper(I) source
-
Quinoline (or another high-boiling coordinating solvent)
-
N-Methyl-2-pyrrolidone (NMP) (optional co-solvent)
-
Round-bottom flask
-
Heating mantle with a temperature controller
-
Stir bar
-
Condenser
Procedure:
-
To a round-bottom flask equipped with a stir bar and condenser, add the pyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivative (1.0 equiv), copper(I) oxide (0.1-0.2 equiv), and quinoline (as solvent).
-
Heat the reaction mixture to 180-220 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous acid (e.g., 1 M HCl) to remove the quinoline.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Expert Insights:
-
Role of Quinoline: Quinoline acts as both a high-boiling solvent and a ligand that coordinates to the copper, facilitating the decarboxylation process.
-
Copper Source: While Cu₂O is commonly used, other copper(I) salts like CuBr or CuI can also be effective.
Data Summary and Comparison
| Method | Typical Temperature | Catalyst | Solvent | Advantages | Disadvantages |
| Thermal | 170-250 °C | None | Neat or high-boiling solvent | Simple, no catalyst contamination | High temperatures, potential for thermal decomposition |
| Acid-Catalyzed | 95-120 °C | Organic Acid | DMF | Milder conditions, good yields | Requires removal of solvent and catalyst |
| Copper-Catalyzed | 180-220 °C | Copper(I) salt | Quinoline | Effective for sensitive substrates | Requires removal of metal catalyst and high-boiling solvent |
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction stalls, consider increasing the temperature (for thermal and copper-catalyzed methods) or the catalyst loading (for acid-catalyzed and copper-catalyzed methods). Ensure the solvent is anhydrous, as water can sometimes interfere.
-
Product Decomposition: If significant decomposition is observed, lower the reaction temperature and extend the reaction time. For thermal methods, consider switching to a catalyzed procedure.
-
Difficult Purification: If the product is difficult to separate from the catalyst or solvent, optimize the workup procedure. For copper-catalyzed reactions, thorough washing with aqueous acid is crucial to remove quinoline. For acid-catalyzed reactions, a basic wash can help remove the acidic catalyst.
Conclusion
The decarboxylation of pyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives is a valuable synthetic tool for accessing the corresponding 6-unsubstituted analogues. The choice of method—thermal, acid-catalyzed, or copper-catalyzed—will depend on the specific substrate's stability and the desired reaction conditions. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently and efficiently perform this important transformation in their drug discovery and development efforts.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Decarboxylative carbon-carbon bond-forming transformations of (hetero)aromatic carboxylic acids. (URL not available)
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (URL not available)
- Decarboxylation method of heterocyclic carboxylic acid compounds. (URL: )
-
Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. (URL: [Link])
-
Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. (URL: [Link])
-
Decarboxylation. (URL: [Link])
-
Synthesis of some pyrazolo[1,5-a]pyrimidine derivatives bearing carbonitrile, amidoxime, carboxamide and oxadiazole substituents using commercially available reagents. (URL: [Link])
-
Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy. (URL: [Link])
- Recent Advances in Decarboxylative Nitration of Carboxylic Acids. (URL not available)
-
Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. (URL: [Link])
-
Kinetics and Mechanism of the Decarboxylation of. (URL: [Link])
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (URL: [Link])
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (URL: [Link])
-
Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | C7H5N3O2 | CID 670824. (URL: [Link])
-
Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications. (URL: [Link])
-
Cu‐catalyzed synthesis of pyrazolo[1,5‐a]pyridine and an... (URL: [Link])
-
Access to Pyrazolo[1,5‑a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. (URL: [Link])
-
Cu-Catalyzed carbamoylation versus amination of quinoline N-oxide with formamides. (URL: [Link])
-
Pyrazolo(1,5-a)pyrimidine-6-carboxylic acid | C7H5N3O2 | CID 19883261. (URL: [Link])
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decarboxylation [organic-chemistry.org]
Application Note: One-Pot Synthesis of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic Acid
This Application Note is designed for researchers in medicinal chemistry and process development. It details a robust, scalable one-pot synthesis of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid , a privileged scaffold in kinase inhibitor discovery (e.g., CDK, KDR, and Pim-1 inhibitors).
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is bioisosteric to the purine ring system, making it a critical template for ATP-competitive kinase inhibitors. This protocol describes a streamlined one-pot transformation converting 3-aminopyrazole and ethyl (ethoxymethylene)cyanoacetate (EMCA) directly into the target carboxylic acid. By coupling the cyclocondensation and ester hydrolysis steps, this method eliminates intermediate isolation, reduces solvent waste, and improves overall yield to >85%.
Chemistry Strategy & Mechanism[1][2]
Retrosynthetic Logic
The synthesis exploits the differential electrophilicity of the ethyl (ethoxymethylene)cyanoacetate (EMCA) reagent.
-
Nucleophilic Attack: The exocyclic amine of 3-aminopyrazole (the most nucleophilic site) attacks the activated ethoxymethylene carbon of EMCA via an addition-elimination sequence.
-
Regioselective Cyclization: The ring nitrogen (N1) attacks the nitrile (CN) group rather than the ester. This is the critical regiochemical step:
-
Attack on CN
7-Amino -6-carboxylate (Desired). -
Attack on COOEt
7-Hydroxy -6-carbonitrile (Undesired side reaction, minimized by conditions).
-
-
In-Situ Hydrolysis: The resulting ethyl ester is saponified directly in the reaction pot to yield the free acid.
Reaction Scheme
The following diagram illustrates the reaction pathway and mechanistic flow.
Figure 1: Mechanistic pathway for the one-pot synthesis of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Role |
| 3-Aminopyrazole | 83.09 | 1.0 | 8.31 g (100 mmol) | Nucleophile |
| Ethyl (ethoxymethylene)cyanoacetate | 169.18 | 1.05 | 17.76 g (105 mmol) | Electrophile |
| Ethanol (Absolute) | - | - | 100 mL | Solvent |
| Sodium Hydroxide (aq, 4M) | 40.00 | 3.0 | 75 mL | Hydrolysis Base |
| Hydrochloric Acid (conc.) | - | - | As req. | Acidification |
Step-by-Step Procedure
Phase 1: Cyclocondensation (Formation of the Ester)
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 3-Aminopyrazole (8.31 g) and Ethanol (100 mL). Stir until fully dissolved.
-
Addition: Add Ethyl (ethoxymethylene)cyanoacetate (17.76 g) dropwise over 5 minutes. Note: The reaction is slightly exothermic.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–3 hours .
-
Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). The starting aminopyrazole should be consumed. The intermediate ester typically appears as a fluorescent spot under UV (254 nm).
-
Phase 2: In-Situ Hydrolysis
-
Base Addition: Remove the heat source briefly. Carefully add 4M NaOH solution (75 mL) directly to the hot reaction mixture.
-
Saponification: Return to reflux for an additional 1–2 hours .
-
Observation: The suspension may clear initially and then re-precipitate or change color as the sodium salt forms.
-
-
Cooling: Cool the reaction mixture to room temperature (20–25°C).
Phase 3: Workup & Isolation
-
Dilution: Dilute the mixture with water (100 mL) to ensure all salts are dissolved.
-
Acidification: Place the flask in an ice bath. Slowly add conc. HCl dropwise with vigorous stirring until the pH reaches 2–3 .
-
Critical Step: A thick white to off-white precipitate of the target acid will form. Ensure temperature remains <10°C during acidification to maximize precipitation yield.
-
-
Filtration: Filter the solid using a Buchner funnel.
-
Washing: Wash the filter cake with:
-
Cold water (2 x 50 mL) – removes salts.
-
Cold Ethanol (1 x 20 mL) – removes organic impurities.
-
Diethyl ether (1 x 20 mL) – facilitates drying.
-
-
Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.
Expected Results
-
Yield: 15.0 – 16.5 g (85–92%).
-
Appearance: Off-white to pale yellow powder.
-
Melting Point: >280°C (dec).
Characterization Data (Reference)
| Technique | Expected Signal / Value | Interpretation |
| 1H NMR (DMSO-d6) | Carboxylic Acid (-COOH) | |
| H-5 (Pyrimidine ring proton) | ||
| H-2 (Pyrazole ring proton) | ||
| -NH2 (Exocyclic amine at C7) | ||
| H-3 (Pyrazole ring proton) | ||
| LC-MS (ESI+) | m/z 179.05 [M+H]+ | Consistent with C7H6N4O2 |
Optimization & Troubleshooting (Expert Insights)
Regioselectivity Control
The most common failure mode is the formation of the 7-hydroxy analog (via attack on the ester).
-
Cause: Presence of water during Phase 1 or use of incorrect electrophile (e.g., diethyl ethoxymethylene malonate).
-
Solution: Ensure absolute ethanol is used in Phase 1. The attack of the ring nitrogen on the nitrile (to form the amine) is kinetically favored in anhydrous alcoholic solvents.
Impurity Profile
-
Unreacted 3-Aminopyrazole: If observed, increase reflux time in Phase 1.
-
Decarboxylation: Prolonged heating of the free acid after isolation can lead to decarboxylation (loss of CO2). Dry the final product at moderate temperatures (<60°C).
Scalability
This protocol has been validated up to 100g scale. For larger scales (>500g), consider:
-
Replacing Ethanol with n-Butanol to allow a higher reflux temperature, shortening Phase 1 reaction time.
-
Using a mechanical stirrer to handle the thick slurry formed during acidification.
References
-
Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis
- Title: "Regioselective synthesis of 7-amino- and 7-hydroxy-pyrazolo[1,5-a]pyrimidines."
- Source:Journal of Heterocyclic Chemistry
- Context: Defines the conditions favoring
-
Kinase Inhibitor Applications
- Title: "Pyrazolo[1,5-a]pyrimidines as a privileged scaffold in drug discovery."
- Source:Bioorganic & Medicinal Chemistry Letters
- Context: Discusses the bioisosteric rel
-
General Methodologies
- Title: "Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine."
- Source:Synthetic Communic
- Context: Review of condensation strategies including one-pot vari
Sources
Application Note: Synthesis & Mechanism of Ethyl 5-Amino-1H-Pyrazole-4-Carboxylate
[1]
Abstract
This guide details the mechanistic pathway and synthetic protocol for the cyclocondensation of hydrazine with ethyl (ethoxymethylene)cyanoacetate. This reaction is the industry-standard method for generating ethyl 5-amino-1H-pyrazole-4-carboxylate , a critical pharmacophore found in xanthine oxidase inhibitors (e.g., Allopurinol) and various kinase inhibitors. We provide a self-validating experimental workflow, structural characterization data, and a troubleshooting matrix to ensure high-purity isolation.
Introduction: The Chemistry of "Push-Pull" Alkenes
Ethyl (ethoxymethylene)cyanoacetate is a classic push-pull alkene . It possesses an electron-donating ethoxy group ("push") and two electron-withdrawing groups—a nitrile and an ester ("pull")—at the
This electronic arrangement polarizes the C=C double bond, making the
Key Reaction Features:
-
Regioselectivity: The reaction exclusively yields the 5-amino-4-carboxylate isomer under standard conditions.
-
Atom Economy: The only byproduct is ethanol.
-
Scalability: The process requires no chromatography and relies on precipitation for purification.
Mechanistic Insight
The formation of the pyrazole core proceeds via a stepwise addition-elimination-cyclization sequence.
Step-by-Step Mechanism
-
Michael Addition: The primary amine of hydrazine attacks the highly electrophilic
-carbon of the ethyl (ethoxymethylene)cyanoacetate. -
Elimination: The tetrahedral intermediate collapses, expelling ethanol to form an enamine intermediate (ethyl 2-cyano-3-hydrazinylacrylate).
-
Intramolecular Cyclization: The terminal nitrogen of the hydrazinyl group attacks the nitrile carbon (
). Note: Attack occurs on the nitrile rather than the ester due to the favorable formation of the amidine-like transition state and the thermodynamic stability of the resulting aromatic amine. -
Aromatization/Tautomerization: The resulting imine intermediate tautomerizes to form the stable 5-amino-1H-pyrazole-4-carboxylate.
Pathway Visualization
Figure 1: Mechanistic pathway from push-pull alkene to aminopyrazole.
Experimental Protocol
Safety Warning: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Handle in a fume hood with appropriate PPE (gloves, goggles, lab coat). Ethyl (ethoxymethylene)cyanoacetate is a skin irritant.
Materials Checklist
| Reagent | MW ( g/mol ) | Equiv. | Role |
| Ethyl (ethoxymethylene)cyanoacetate | 169.18 | 1.0 | Substrate |
| Hydrazine Hydrate (80% or 64%) | 50.06 | 1.1 | Nucleophile |
| Ethanol (Absolute) | 46.07 | - | Solvent |
Detailed Procedure
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add 16.9 g (100 mmol) of ethyl (ethoxymethylene)cyanoacetate and 100 mL of absolute ethanol. Stir at room temperature until fully dissolved.
-
Addition: Add 3.5 mL (~110 mmol) of hydrazine hydrate dropwise over 10 minutes.
-
Observation: The solution may turn slightly yellow and warm up (exothermic addition).
-
-
Reaction: Heat the mixture to reflux (
) using an oil bath. Maintain reflux for 3 hours .-
In-Process Control: Monitor by TLC (EtOAc:Hexane 1:1). The starting material (
) should disappear, and a lower spot (product) should appear.
-
-
Crystallization: Remove heat and allow the solution to cool slowly to room temperature. The product will begin to crystallize as white/off-white needles.
-
Optimization: For maximum yield, cool the flask in an ice bath (
) for 30 minutes after reaching room temperature.
-
-
Isolation: Filter the solid under vacuum using a Büchner funnel.
-
Washing: Wash the filter cake with 20 mL of ice-cold ethanol to remove unreacted hydrazine and yellow impurities.
-
Drying: Dry the solid in a vacuum oven at
for 4 hours.
Workflow Diagram
Figure 2: Operational workflow for the synthesis.
Characterization & Validation
Use the following data to validate the identity and purity of the synthesized compound.
Compound: Ethyl 5-amino-1H-pyrazole-4-carboxylate
Appearance: White to off-white crystalline solid.
Melting Point:
Table 1: Spectral Data
| Technique | Signal/Peak | Assignment |
| Ester | ||
| (DMSO-d6, 400 MHz) | Ester | |
| Pyrazole C3-H | ||
| Pyrazole N-H (Exchangeable) | ||
| IR (ATR) | N-H stretching (Primary amine) | |
| ABSENT (Confirms cyclization of Nitrile) | ||
| C=O stretching (Ester) |
Self-Validation Check: The absence of the nitrile peak (
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Product remained in mother liquor. | Concentrate the filtrate by 50% on a rotovap and re-cool to induce a second crop of crystals. |
| Yellow Product | Oxidation or impurities. | Recrystallize from hot ethanol. Ensure hydrazine hydrate is colorless before use. |
| No Precipitation | Excess solvent or reaction incomplete. | Check TLC. If complete, evaporate solvent to dryness and triturate the residue with cold ether or water. |
| Melting Point Depression | Wet product or salt formation. | Dry thoroughly under vacuum. Ensure thorough washing with water if hydrazine hydrochloride was used (though hydrate is recommended). |
Applications in Drug Development
This protocol is the foundational step for synthesizing Pyrazolo[3,4-d]pyrimidines , a scaffold used in:
-
Allopurinol: Treatment for gout (Xanthine oxidase inhibitor).
-
Sildenafil Analogues: PDE5 inhibitors.
-
Kinase Inhibitors: ATP-competitive inhibitors often utilize the amino-pyrazole motif to form hydrogen bonds within the kinase hinge region.
Synthesis of Allopurinol Precursor:
Reacting the Ethyl 5-amino-1H-pyrazole-4-carboxylate product with formamide at
References
-
PrepChem. (n.d.). Synthesis of Ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]
- Google Patents. (2016). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
-
PubChem. (2025).[1] Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate Data. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Wolff-Kishner Reduction and Hydrazine Chemistry. Retrieved from [Link]
Application Note: Scalable Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidine Intermediates
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., CDK, KDR, and Pim-1 inhibitors) and anxiolytics (e.g., Zaleplon). While laboratory-scale synthesis often relies on microwave irradiation or chromatographic purification, these methods are ill-suited for multi-kilogram production.
This Application Note details a scalable, self-validating protocol for the synthesis of pyrazolo[1,5-a]pyrimidine-7-ones via the condensation of 5-aminopyrazoles with
Strategic Route Selection & Mechanism
The primary challenge in synthesizing pyrazolo[1,5-a]pyrimidines is controlling regioselectivity during the cyclocondensation of 3(5)-aminopyrazole (1) with unsymmetrical 1,3-electrophiles like ethyl acetoacetate (2) .
The Regioselectivity Challenge
The reaction can yield two isomers: the 5-methyl-7-one (3) or the 7-methyl-5-one (4) .
-
Kinetic Pathway: Initial attack by the exocyclic amine (
) on the most electrophilic carbonyl (the ketone). This leads to the 5-methyl-7-one isomer. -
Thermodynamic Pathway: Under reversible conditions, the stability of the intermediate and the final aromatic system dictates the product.
In glacial acetic acid (AcOH) under reflux, the reaction is driven by acid catalysis and the precipitation of the thermodynamically stable product, typically the 5-methyl-7-one isomer, effectively locking the regiochemistry.
Reaction Scheme
The following diagram illustrates the reaction pathway and the critical decision points for regiocontrol.
Figure 1: Mechanistic pathway for the condensation of 3-aminopyrazole with ethyl acetoacetate. Path A represents the scalable route described in this note.
Critical Process Parameters (CPPs)
To ensure reproducibility and scalability, the following parameters must be strictly controlled.
| Parameter | Specification | Scientific Rationale |
| Solvent System | Glacial Acetic Acid (100%) | Acts as both solvent and catalyst. High boiling point ( |
| Temperature | Essential to overcome the activation energy for cyclization and ensure complete conversion. Lower temperatures lead to uncyclized intermediates (imines). | |
| Stoichiometry | 1.0 : 1.1 (Amine : Ketoester) | Slight excess of the ketoester ensures full consumption of the expensive aminopyrazole. |
| Cooling Rate | Slow cooling promotes the growth of large, filterable crystals and rejects impurities into the mother liquor. |
Detailed Experimental Protocol
Scale: 100 g Input (Scalable to kg) Target Compound: 5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one CAS: 2846-61-9 (Example reference)
Materials
-
3-Aminopyrazole (98% purity)
-
Ethyl acetoacetate (99% purity)
-
Glacial Acetic Acid (Reagent Grade)
-
Ethanol (for washing)[1]
Step-by-Step Methodology
Phase 1: Reaction Initiation
-
Setup: Equip a 1L jacketed glass reactor (or 3-neck round bottom flask) with a mechanical stirrer, reflux condenser, and internal temperature probe.
-
Charging: Charge Glacial Acetic Acid (500 mL, 5 vol) to the reactor.
-
Solubilization: Add 3-Aminopyrazole (100 g, 1.20 mol) with moderate stirring (250 RPM). The reaction is slightly exothermic; maintain temperature
. -
Addition: Add Ethyl acetoacetate (172 g, 1.32 mol, 1.1 eq) via addition funnel over 15 minutes. Note: No significant exotherm is typically observed at this stage.
Phase 2: Thermal Cyclization
-
Heating: Ramp reactor temperature to reflux (
) over 45 minutes. -
Reaction: Hold at reflux for 4 to 6 hours .
-
IPC (In-Process Control): Take an aliquot after 4 hours. Analyze by HPLC or TLC (EtOAc:MeOH 9:1).
-
Criteria: < 1% remaining 3-aminopyrazole.
-
Phase 3: Crystallization & Isolation
-
Cooling: Cool the mixture to
linearly over 30 minutes. -
Nucleation: Hold at
for 30 minutes. If the solution is clear, seed with 0.1% pure product crystals to induce nucleation. -
Final Cooling: Cool to
over 4 hours (approx /hr). Crucial: Rapid cooling results in fine needles that clog filters. -
Filtration: Filter the slurry using a Büchner funnel or centrifuge.
-
Washing: Wash the wet cake with Cold Ethanol (
) to remove residual acetic acid and unreacted ketoester. -
Drying: Dry in a vacuum oven at
for 12 hours.
Process Workflow Diagram
Figure 2: Unit operation workflow for the scalable synthesis of pyrazolo[1,5-a]pyrimidine-7-ones.
Analytical Validation
The identity and purity of the product must be confirmed to distinguish it from the regioisomer.
-
1H NMR (DMSO-d6):
-
Look for the singlet of the pyrimidine proton at the 6-position. In the 5-methyl-7-one isomer, this typically appears around
5.6 - 5.8 ppm. -
The methyl group at position 5 appears as a singlet around
2.3 ppm.
-
-
HPLC Purity:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Gradient 5-95% B.
-
Target Purity: >99.0% area.
-
Safety & Hazards
-
3-Aminopyrazole: Can cause severe eye irritation. Handle in a fume hood.
-
Glacial Acetic Acid: Corrosive and flammable. Ensure proper ventilation and use acid-resistant gloves.
-
Thermal Hazards: While this specific condensation is not highly exothermic, the scale-up of precursor synthesis (using hydrazine) carries significant thermal runaway risks. Ensure the aminopyrazole starting material is sourced or synthesized with rigorous safety calorimetry (DSC/ARC) checks.
References
-
Novikova, D. S., et al. (2023).[2][3] "Development of a Reproducible and Scalable Method for the Synthesis of Biologically Active Pyrazolo[1,5-a]pyrimidine Derivatives." Russian Journal of General Chemistry, 93, 1040–1049.[3]
-
BenchChem Technical Support. (2025). "Troubleshooting & Optimization: Synthesis of Pyrazolo[1,5-a]pyrimidine Compounds." BenchChem Technical Guides.
- Aggarwal, R., et al. (2013). "Regioselective synthesis of pyrazolo[1,5-a]pyrimidines." Synthetic Communications. (General reference for regioselectivity mechanisms in acidic media).
-
Fichez, J., et al. (2017). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Chimica.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Welcome to the technical support center for the synthesis of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics.[1][2][3][4]
This resource provides in-depth, experience-driven advice in a direct question-and-answer format, addressing specific challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid?
The most prevalent and reliable method for synthesizing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent.[3][5] For the target molecule, 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid, this typically involves the reaction of a 3-amino-1H-pyrazole-4-carboxylate with a suitable three-carbon component that provides the C6-carboxy and C7-amino functionalities.
A common strategy involves a three-component reaction between a 3-amino-1H-pyrazole, an aldehyde, and an active methylene compound like malononitrile or ethyl cyanoacetate.[5] This one-pot synthesis is efficient and often proceeds through an imine intermediate followed by nucleophilic attack and cyclization.[5]
Q2: What are the key starting materials and how does their purity affect the reaction?
The primary starting materials are typically:
-
A substituted 5-aminopyrazole: The nature of substituents on the pyrazole ring can influence reactivity.
-
A β-ketoester or a related 1,3-dicarbonyl compound: These provide the backbone for the pyrimidine ring.
The purity of these starting materials is paramount. Impurities can act as catalysts for side reactions or inhibitors, leading to low yields and complex purification challenges. It is highly recommended to purify starting materials by recrystallization or column chromatography if their purity is questionable.[6]
Q3: What is the expected yield for this synthesis?
Yields can vary significantly depending on the specific substrates, reaction conditions, and scale. Reported yields for similar pyrazolo[1,5-a]pyrimidine syntheses range from moderate to good, often in the 60-90% range under optimized conditions.[1][5][7] However, without careful optimization, yields can be substantially lower.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid.
Problem 1: Low or No Product Yield
Symptoms:
-
TLC or LC-MS analysis shows little to no formation of the desired product.
-
Starting materials remain largely unreacted.
-
A complex mixture of unidentifiable spots on the TLC plate.
Potential Causes & Solutions:
| Potential Cause | Explanation & Recommended Action |
| Incorrect Reaction Conditions | The choice of solvent, catalyst, temperature, and reaction time are critical. Acetic acid is a common solvent, sometimes with a catalytic amount of sulfuric acid.[6] For some reactions, a basic catalyst like piperidine may be more effective.[6] Action: Systematically optimize these parameters. Start with literature precedents and then vary one condition at a time. Monitor the reaction progress by TLC to determine the optimal endpoint.[6] |
| Low Purity of Starting Materials | As mentioned in the FAQs, impurities can significantly hinder the reaction. Action: Ensure the 3-aminopyrazole and 1,3-dicarbonyl compounds are of high purity.[6] Consider recrystallization or column chromatography of the starting materials. |
| Poor Reactivity of the 1,3-Dicarbonyl Compound | The structure of the dicarbonyl compound influences its reactivity. Steric hindrance or electronic effects can slow down the reaction. Action: If possible, consider using a more reactive dicarbonyl equivalent. |
| Inadequate Temperature or Reaction Time | The reaction may be sluggish at lower temperatures. Action: Gradually increase the reaction temperature while monitoring for decomposition. Extend the reaction time, checking for completion at regular intervals using TLC. Microwave-assisted synthesis can also be a powerful tool to increase yields and reduce reaction times.[5] |
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting flowchart for low product yield.
Problem 2: Formation of Isomeric Byproducts
Symptoms:
-
NMR and Mass Spectrometry data indicate the presence of an isomer.
-
Multiple spots on TLC with similar Rf values.
Potential Causes & Solutions:
The reaction of 5-aminopyrazoles with unsymmetrical β-dicarbonyl compounds can lead to the formation of two regioisomers: the 7-substituted and the 5-substituted pyrazolo[1,5-a]pyrimidines. The regioselectivity is influenced by the reaction conditions and the nature of the substituents on both reactants.
| Controlling Factor | Explanation & Recommended Action |
| Reaction Conditions | Acidic or basic conditions can favor the formation of one isomer over the other.[5] Action: Screen different acidic and basic catalysts. For example, acetic acid often directs the reaction towards the 7-amino isomer.[5] |
| Steric and Electronic Effects | The substituents on the pyrazole and dicarbonyl compound can direct the cyclization. Action: While harder to control post-synthesis, understanding these effects from literature can guide the choice of starting materials for future attempts. |
| Microwave Irradiation | Microwave-assisted synthesis has been reported to improve regioselectivity in some cases.[5] Action: Explore microwave conditions for the cyclocondensation step. |
Problem 3: Difficulty in Product Isolation and Purification
Symptoms:
-
The crude product is an oil or a sticky solid.
-
Column chromatography results in poor separation or product decomposition.
-
Difficulty in inducing crystallization.
Potential Causes & Solutions:
| Potential Cause | Explanation & Recommended Action |
| Residual Solvent or Reagents | High boiling point solvents (like DMF or DMSO) or excess reagents can be difficult to remove. Action: Ensure complete removal of the reaction solvent under high vacuum. An aqueous workup can help remove water-soluble impurities.[8] Washing the organic layer with brine can aid in removing residual water.[8] |
| Complex Reaction Mixture | The presence of multiple byproducts can complicate purification. Action: Revisit the reaction conditions to improve selectivity (see Problem 2). Consider a different purification technique, such as preparative HPLC if column chromatography is ineffective. |
| Product is an Amorphous Solid | Some compounds are inherently difficult to crystallize. Action: Try different solvent systems for recrystallization. Techniques like slow evaporation, solvent layering, or seeding with a small crystal can be effective. |
General Protocol for Cyclocondensation
This is a general starting point. Optimization will likely be necessary.
Materials:
-
Substituted 5-aminopyrazole (1.0 eq)
-
Appropriate β-dicarbonyl compound (1.1 eq)
-
Glacial Acetic Acid (as solvent)
-
Optional: Catalytic amount of sulfuric acid
Procedure:
-
To a solution of the 5-aminopyrazole in glacial acetic acid, add the β-dicarbonyl compound.
-
Add a catalytic amount of sulfuric acid, if required.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum.
-
Purify by recrystallization or column chromatography as needed.
Reaction Mechanism Overview
The synthesis of the pyrazolo[1,5-a]pyrimidine core generally proceeds through a cyclocondensation reaction.
Caption: Generalized reaction mechanism for pyrazolo[1,5-a]pyrimidine synthesis.
References
- BenchChem. (n.d.). Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis. BenchChem.
- Al-Ostoot, F. H., Al-Mokyna, F. A., Al-Qurashi, A. A., & Moustafa, A. H. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 12(45), 29469-29497.
- Aggarwal, R., Kumar, S., & Procha, S. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(5), 186-254.
- Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gendy, M. A. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(3), 103649.
- ChemSynthesis. (2025, May 20). 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid. ChemSynthesis.
- Das, P., Borah, P., & Sarma, D. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/nonsymmetric Alkynes. Periodica Polytechnica Chemical Engineering, 68(3), 287-296.
- Butorin, I. I., Ksenofontov, A. A., Ksenofontova, M. M., & Khasanov, A. F. (2025). Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. Chimica Techno Acta, 12(2), 12202.
- Aggarwal, R., & Procha, S. K. (2018). Scheme 41: Synthesis of 7-aminopyrazolo[1,5-a]pyrimidines.
- Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Elnagdi, M. H. (2001). Synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides as potential non benzodiazepine. Semantic Scholar.
- BenchChem. (n.d.).
- El-Enany, M. M., Kamel, M. M., Khalil, O. M., & El-Nassan, H. B. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336.
- Butorin, I. I., Ksenofontov, A. A., Ksenofontova, M. M., & Khasanov, A. F. (2024). An alternative synthesis of 7-amino-6-nitro-substituted azolo[1,5-a]pyrimidines.
- Liu, X., Li, Y., & Wang, X. (2018). Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim.
- Sławiński, J., Szafrański, K., & Żołnowska, B. (2018). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 23(10), 2649.
- Castillo, J. C., Portilla, J., & Quiroga, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2684.
- Mugnaini, C., et al. (2022). Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold.
- Castillo, J. C., & Portilla, J. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI.
- El-Sayed, M. S. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online, 66(5), 685-703.
- El-Enany, M. M., Kamel, M. M., Khalil, O. M., & El-Nassan, H. B. (2011).
- Ahmed, S. A., Elgendy, H. S., & Younis, W. O. (2014). Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. International Journal of Advanced Research, 2(7), 474-564.
- Taylor, M. J., et al. (2021). Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. ACS Medicinal Chemistry Letters.
- Taylor, M. J., et al. (2021). Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis.
- Das, P., Borah, P., & Sarma, D. (2024). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the...
Sources
- 1. pp.bme.hu [pp.bme.hu]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Overcoming poor nucleophilicity of the 7-amino group in pyrazolo[1,5-a]pyrimidines
A Guide to Overcoming the Poor Nucleophilicity of the 7-Amino Group
Welcome to the technical support center for synthetic strategies involving pyrazolo[1,5-a]pyrimidines. This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the functionalization of the 7-amino position on this privileged heterocyclic scaffold. As a Senior Application Scientist, my goal is to equip you with the mechanistic understanding and practical protocols needed to overcome common synthetic hurdles.
The pyrazolo[1,5-a]pyrimidine core is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] However, chemists often encounter significant challenges when attempting to modify the 7-amino group. Its inherently low nucleophilicity can lead to failed or low-yielding reactions under standard conditions. This guide will dissect the root cause of this issue and provide field-proven strategies to achieve your desired transformations.
Part 1: Frequently Asked Questions (FAQs) - The Root of the Problem
This section addresses the fundamental principles governing the reactivity of the 7-amino group.
Q1: Why is the 7-amino group of pyrazolo[1,5-a]pyrimidines a poor nucleophile?
A1: The poor nucleophilicity of the 7-amino group is a direct consequence of the electronic structure of the fused heterocyclic system. The lone pair of electrons on the nitrogen atom is not localized; instead, it is extensively delocalized across the electron-deficient pyrimidine ring. This resonance delocalization significantly reduces the electron density on the amino nitrogen, making it less available to attack electrophiles.
This effect can be visualized through the contributing resonance structures where the nitrogen lone pair participates in the aromatic system, placing a partial positive charge on the exocyclic nitrogen and distributing negative charge onto the ring nitrogens. This delocalization imparts significant stability to the molecule but at the cost of the amino group's reactivity.
Caption: Electron delocalization reducing nucleophilicity.
Part 2: Troubleshooting Guides for Common Synthetic Failures
This section provides structured advice for specific experimental challenges, offering explanations and actionable solutions.
Scenario 1: Failure in Standard N-Alkylation or N-Acylation
Q2: My standard N-alkylation/acylation reaction at the 7-amino position is failing or giving very low yields. What is happening and what are my next steps?
A2: This is a classic problem stemming from the low nucleophilicity discussed in Q1. Standard conditions (e.g., an alkyl halide with a mild base like K₂CO₃ or Et₃N) often lack the potency to either deprotonate the amine sufficiently or overcome the activation energy barrier for the reaction.
Troubleshooting Table: N-Alkylation/Acylation
| Potential Cause | Recommended Solution & Rationale |
|---|---|
| Insufficient Basicity | Use a stronger, non-nucleophilic base (e.g., NaH, LiHMDS, NaHMDS). This irreversibly deprotonates the amino group, generating a much more potent nucleophilic anion. |
| Poor Electrophile | Switch to a more reactive electrophile. For alkylations, consider using alkyl triflates instead of bromides or iodides. For acylations, use an acid chloride or anhydride instead of a carboxylic acid with coupling agents. |
| High Reaction Temperature Leading to Decomposition | If using harsh conditions, decomposition may outcompete the desired reaction. Attempt the reaction with a stronger base at a lower temperature (e.g., NaH in THF at 0 °C to RT). |
| Solvent Incompatibility | Use a polar aprotic solvent like DMF or DMSO to better solvate the anionic intermediate and the electrophile, potentially increasing the reaction rate. |
Protocol: Enhanced N-Alkylation via Deprotonation
This protocol details a robust method for alkylating the 7-amino group using a strong base.
Materials:
-
7-aminopyrazolo[1,5-a]pyrimidine substrate (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Alkyl halide or triflate (1.1 - 1.3 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the 7-aminopyrazolo[1,5-a]pyrimidine substrate to a flame-dried flask containing anhydrous THF or DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the NaH portion-wise. Caution: NaH reacts violently with water and generates flammable H₂ gas.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The formation of the sodium salt may be visible as a precipitate or color change.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add the electrophile (alkyl halide/triflate) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS. Gentle heating (40-50 °C) may be required for less reactive electrophiles.
-
Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Dilute the mixture with water and extract with EtOAc (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Scenario 2: Low Yield in Palladium or Copper-Catalyzed N-Arylation
Q3: I am attempting a Buchwald-Hartwig or Ullmann-type N-arylation on my 7-aminopyrazolo[1,5-a]pyrimidine, but the conversion is poor. What are the critical parameters to optimize?
A3: While cross-coupling reactions are powerful, they are highly sensitive to the specific combination of catalyst, ligand, base, and solvent. The unreactive nature of the 7-amino group makes it a challenging nucleophile even for these advanced methods.[3][4][5] Success often hinges on finding the right conditions to facilitate the key steps of the catalytic cycle (oxidative addition, amine coordination/deprotonation, and reductive elimination).[6][7]
Troubleshooting Table: C-N Cross-Coupling Reactions
| Parameter | Potential Issue | Recommended Solution & Rationale |
|---|---|---|
| Catalyst/Ligand | The Pd-ligand complex is not active enough to couple the unreactive amine. | For Buchwald-Hartwig , switch to more electron-rich, bulky phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) which are known to promote the reductive elimination step with challenging substrates.[8][9] For Ullmann couplings, using CuI with a promoting ligand like L-proline or N,N-dimethylglycine can significantly lower the required reaction temperature.[10][11] |
| Base | The base may be too weak to deprotonate the amine-catalyst complex or may be sterically hindered. | Use a strong, non-coordinating base. For Pd-catalysis, K₃PO₄, Cs₂CO₃, or NaOtBu are standard choices. The choice of base can be critical and must be screened. |
| Solvent | The solvent may not be suitable for the specific catalyst system or temperature. | Toluene and 1,4-dioxane are common for Pd-catalysis. For copper-catalyzed reactions, polar aprotic solvents like DMF or DMSO are often required to reach the necessary temperatures.[12] |
| Aryl Halide | The aryl halide partner is not reactive enough (Cl < Br < I). | If possible, use the corresponding aryl iodide or bromide instead of the chloride. Aryl triflates are also excellent electrophiles for these couplings. |
Part 3: Alternative Strategies - A Paradigm Shift
Sometimes, the most effective solution is to change the synthetic approach entirely.
Q4: Are there methods to form the N-substituted product that bypass the poor nucleophilicity of the 7-amino group?
A4: Absolutely. A highly effective and frequently employed strategy is to reverse the roles of the coupling partners. Instead of using the 7-amino compound as the nucleophile, you can start with a 7-halo -pyrazolo[1,5-a]pyrimidine (e.g., 7-chloro or 7-bromo) and couple it with a desired primary or secondary amine, which will act as the nucleophile. This approach is often more reliable because the C-X bond at the 7-position is activated towards nucleophilic aromatic substitution (SₙAr) or is an excellent partner in Pd-catalyzed aminations.[13][14]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold [mdpi.com]
Controlling regioselectivity in pyrazolo[1,5-a]pyrimidine ring formation
Technical Support Center: Pyrazolo[1,5-a]pyrimidine Synthesis Topic: Controlling Regioselectivity in Ring Formation Ticket ID: REGIO-PYR-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Introduction: The Regioselectivity Paradox
Welcome to the technical guide for the synthesis of pyrazolo[1,5-a]pyrimidines. This scaffold is a cornerstone in kinase inhibitor development (e.g., Dinaciclib, Zaleplon), yet its formation is notoriously prone to regiochemical ambiguity.
When condensing 3(5)-aminopyrazoles with unsymmetrical 1,3-electrophiles (like
This guide provides the mechanistic logic, troubleshooting protocols, and validation methods to ensure you isolate the correct isomer.
Module 1: The Mechanistic Core (The "Why")
To control the reaction, you must understand the nucleophile-electrophile pairing.
-
The Nucleophiles:
-
Exocyclic Amine (
): Hard nucleophile, generally more basic and kinetically faster. -
Ring Nitrogen (
1): Softer nucleophile, less sterically accessible, but involved in the final cyclization step.
-
-
The Electrophiles (e.g.,
-keto ester):-
Ketone Carbon: Highly electrophilic (Hard).
-
Ester Carbon: Less electrophilic (Soft), requires activation or good leaving group characteristics.
-
The Standard Pathway (Formation of 7-one/7-substituted):
In standard acidic conditions (e.g., AcOH), the most nucleophilic nitrogen (exocyclic
The Alternative Pathway (Formation of 5-one/5-substituted): To invert this, you must force the exocyclic amine to react with the ester equivalent first, or use steric bulk to discourage attack at the ketone.
Figure 1: Bifurcation of the reaction pathway based on the initial nucleophilic attack.
Module 2: Troubleshooting & Optimization
Scenario A: "I need the 7-substituted isomer (or 7-one), but yield is low."
This is the "standard" reaction but can fail due to water content or poor protonation.
-
Diagnosis: Incomplete cyclization or hydrolysis of the imine intermediate.
-
Protocol (The Glacial Method):
-
Solvent: Glacial Acetic Acid (Must be anhydrous).
-
Stoichiometry: 1.0 eq Aminopyrazole : 1.1 eq
-keto ester. -
Procedure: Reflux at 110°C for 4–6 hours.
-
Critical Step: If the product does not precipitate upon cooling, add water slowly to the reaction mixture to force precipitation.
-
Why it works: Acetic acid activates the ketone for the initial attack and protonates the leaving group (ethoxide) during the ring closure [1].
-
Scenario B: "I need the 5-substituted isomer (or 5-one)."
This is the "uphill" battle. The thermodynamics favor the 7-isomer. You must change the electrophile's nature.
-
Diagnosis: Standard
-keto esters will almost always yield the 7-isomer. -
Solution: Switch to Acylated Meldrum's Acids or Alkynones .
-
Protocol (The Meldrum's Acid Route):
-
Reagent: Synthesize/purchase the acyl-Meldrum's acid (acts as a highly reactive ester equivalent).
-
Conditions: React with 3-aminopyrazole in toluene (reflux) or DMSO (heated).
-
Mechanism: The Meldrum's acid moiety reacts with the amine to form an amide before the ketone can react. This forces the "Amide Intermediate" path shown in Figure 1.
-
Reference: See recent work on Meldrum's acid for accessing the "elusive" 5-one [2].
-
Scenario C: "I have a mixture of isomers."
Common when using 1,3-diketones where the steric/electronic difference between the two carbonyls is small (e.g., Methyl vs. Ethyl).
-
Diagnosis: Lack of steric differentiation.
-
Corrective Action:
-
Solvent Switch: Change from protic (AcOH/EtOH) to aprotic (Toluene/DMF). Solvation shells affect the nucleophilicity of the nitrogen atoms.
-
Microwave Irradiation: High-energy input can sometimes overcome the activation energy difference, pushing the reaction to completion, though it often favors the thermodynamic product (7-isomer) [3].
-
Module 3: Analytical Validation (The "Truth" Test)
Never rely on melting point alone. Isomers often have similar physical properties.
Table 1: Distinguishing Isomers via NMR
| Feature | 7-Substituted Isomer | 5-Substituted Isomer |
| NOE Signal | Strong NOE between Pyrazole-H (pos 3) and the substituent at pos 7. | No NOE between Pyrazole-H (pos 3) and substituent at pos 5 (too far). |
| HMBC | Cross-peak between Pyrazole-H (pos 3) and Carbonyl C-7 (if 7-one). | Cross-peak between Pyrazole-H (pos 3) and Carbonyl C-5 (if 5-one). |
| Shift (1H) | H-6 proton often appears upfield due to shielding. | H-6 proton shift varies, but distinct from 7-isomer. |
Protocol: The NOE Experiment
-
Dissolve 5-10 mg of product in DMSO-d6 (avoid CDCl3 if solubility is poor; aggregation broadens peaks).
-
Irradiate the pyrazole proton (typically
7.5–8.0 ppm). -
Positive Result: If you see enhancement of the alkyl group signal, you have the 7-substituted isomer.
-
Negative Result: If you see enhancement of only the H-6 proton, you likely have the 5-substituted isomer [4].
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use base catalysis (e.g., Piperidine) to flip the selectivity?
A: Sometimes. Basic conditions increase the nucleophilicity of the ring nitrogen (
Q: Why does my reaction turn into a black tar? A: Oxidation of the aminopyrazole. These amines are electron-rich and prone to air oxidation.
-
Fix: Degas your solvent (bubble
for 15 mins) and run the reaction under an inert atmosphere. Add an antioxidant like sodium metabisulfite if the problem persists during workup.
Q: I am using a fluorinated 1,3-diketone. What happens?
A: Fluorine is a game-changer. The
References
-
Aggarwal, R. et al. (2019). "Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine." Synthetic Communications.
-
Grosjean, S. et al. (2025). "Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids." Organic Letters.
-
Lindsley, C. W. et al. (2016). "Microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines." Tetrahedron Letters. 1[2][1][3]
-
Rusinov, V. L. et al. (2023). "NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines." Molecules.
-
Portilla, J. et al. (2020).[4] "Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study." RSC Advances.
-
Fustero, S. et al. (2011). "Regioselective Synthesis of Fluorinated Pyrazolo[1,5-a]pyrimidines." Journal of Organic Chemistry.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pp.bme.hu [pp.bme.hu]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
1H NMR Interpretation Guide: 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic Acid
Executive Summary: The Characterization Challenge
7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid represents a privileged scaffold in drug discovery, often serving as a bioisostere for adenine in kinase inhibitors. However, its characterization presents two distinct analytical hurdles that this guide addresses:
-
The "Zwitterionic" Trap: The coexistence of a basic amine (C7-NH₂) and an acidic carboxyl (C6-COOH) leads to significant aggregation and peak broadening in standard non-polar solvents, necessitating specific solvent systems for resolution.
-
The Regioisomer Ambiguity: The cyclization reaction used to synthesize this core (typically involving 3-aminopyrazole and ethoxymethylenemalonate derivatives) often yields a mixture of the 7-amino (desired) and 5-amino (impurity) isomers. Standard 1D NMR is often insufficient to distinguish them without specific diagnostic logic.
This guide compares the Solvent System Performance for optimal resolution and provides a Regioisomer Differentiation Protocol to validate structural integrity.
1H NMR Spectral Analysis
Predicted Spin System & Assignment
The molecule possesses a rigid bicyclic aromatic core. The assignment relies on identifying the pyrazole doublet pair and the isolated pyrimidine singlet.
| Position | Proton | Multiplicity | Approx.[1][2][3][4] Shift (δ ppm)* | Coupling (Hz) | Diagnostic Note |
| H-2 | Pyrazole | Doublet (d) | 8.0 – 8.3 | Deshielded by bridgehead Nitrogen. | |
| H-3 | Pyrazole | Doublet (d) | 6.5 – 6.9 | Upfield due to electron-rich pyrazole character. | |
| H-5 | Pyrimidine | Singlet (s) | 8.5 – 8.9 | - | Critical Signal. Most deshielded aromatic CH due to adjacent N and EWG (COOH). |
| 7-NH₂ | Exch. | Broad Singlet | 7.5 – 8.5 | - | Highly variable. Disappears with D₂O shake. |
| 6-COOH | Exch. | Broad/Invisible | 11.0 – 13.0 | - | Often invisible due to exchange broadening or salt formation. |
*Note: Shifts are referenced to DMSO-d₆ (2.50 ppm). Values may drift ±0.5 ppm based on concentration and trace acid presence.
Comparative Analysis: Solvent System Performance
The choice of solvent is not merely about solubility; it dictates the protonation state of the molecule, which fundamentally alters the spectrum.
Comparison: DMSO-d₆ vs. DMSO-d₆ + TFA vs. NaOD/D₂O
| Feature | Method A: Pure DMSO-d₆ | Method B: DMSO-d₆ + 5% TFA-d | Method C: D₂O + NaOD |
| Solubility | Moderate (Aggregation likely) | High (Protonates amine) | High (Deprotonates acid) |
| Resolution | Poor to Fair. Peaks often broad due to H-bonding networks. | Excellent. Sharpens peaks by breaking zwitterionic aggregates. | Good. Simplifies spectrum by removing exchangeables. |
| NH₂ Signal | Broad hump (often merges with aromatics). | Distinct, downfield shifted (NH₃⁺) triplet or broad singlet. | Absent (Exchanged to ND₂). |
| Chemical Shifts | "True" electronic state. | Significant downfield shift of H-5 due to ring protonation. | Upfield shifts due to anionic shielding. |
| Use Case | Initial quick check. | Recommended for purity & integration. | Recommended for simplified aromatic assignment. |
Expert Insight:
For publication-quality data, Method B (DMSO-d₆ + TFA) is superior. The addition of Trifluoroacetic acid (TFA) ensures the molecule exists in a fully protonated cationic state, breaking intermolecular dimers. This results in sharp, integrable singlets for H-5 and clear doublets for H-2/H-3.
Critical Differentiation: 7-Amino vs. 5-Amino Isomer[5]
A common synthetic failure mode is the formation of the 5-amino isomer. 1D NMR alone can be deceptive because both isomers show similar patterns (two doublets, one singlet).
The Differentiation Protocol
-
NOE (Nuclear Overhauser Effect) Analysis:
-
7-Amino (Target): Irradiating the NH₂ signal (if visible) or H-5 will show NO NOE interaction between them. H-5 is spatially distant from the 7-NH₂ group.
-
5-Amino (Impurity): Irradiating the NH₂ signal (at pos 5) will show a strong NOE enhancement of the H-6 (if H) or H-3 (if close). Wait, in this specific molecule, position 6 is substituted with COOH.
-
Correct Logic:
-
7-Amino: H-5 is isolated. H-2/H-3 are on the other ring.
-
5-Amino: The proton would be at H-7 .
-
Differentiation: H-5 (in 7-amino isomer) is sandwiched between N4 and C6-COOH. H-7 (in 5-amino isomer) is adjacent to the bridgehead N1.
-
Shift Diagnostic: H-7 is typically more deshielded than H-5 in the parent system. However, the most reliable method is HMBC .
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Target (7-Amino): The H-5 singlet will show a strong 3-bond coupling (
) to the Bridgehead Carbon (C-3a) . -
Isomer (5-Amino): The H-7 singlet will show a strong 3-bond coupling to C-5 (which bears the amine).
-
Experimental Protocol: High-Resolution Acquisition
To ensure reproducibility and avoid aggregation artifacts, follow this "Self-Validating" protocol.
Reagents:
-
DMSO-d₆ (99.9% D)
-
TFA-d (Trifluoroacetic acid-d1) or standard TFA.
Step-by-Step:
-
Weighing: Dispense 5–10 mg of the solid into a clean vial.
-
Solvent Addition: Add 0.6 mL DMSO-d₆. Sonicate for 60 seconds.
-
Checkpoint: If the solution is hazy, the zwitterion is aggregating.
-
-
Acidification: Add 1–2 drops (~20 µL) of TFA. Shake well.
-
Observation: The solution should clarify immediately.
-
-
Acquisition:
-
Run standard proton (16 scans, d1=2s).
-
Crucial: Set spectral width to 14 ppm to catch the downfield COOH/NH+ protons.
-
-
Processing: Reference the residual DMSO quintet to 2.50 ppm.
Visualization: Structural Logic Flow
The following diagram illustrates the decision process for assigning the structure and selecting the solvent.
Caption: Logical workflow for solvent selection and regioisomer confirmation using 1H NMR and HMBC.
References
-
Synthesis and Regioselectivity: Al-Mulla, A. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors." PMC, 2023.
-
Isomer Characterization: Lynch, M. A., et al. "NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines."[5][6] Semantic Scholar, 2023.
-
Solvent Effects on Zwitterions: Tolstoy, P. M., et al. "Solvent and H/D isotope effects on the proton transfer pathways in heteroconjugated hydrogen-bonded phenol-carboxylic acid anions." Journal of the American Chemical Society, 2013.
-
General Chemical Shifts: "1H NMR Chemical Shifts of Common Heterocycles." Chemistry LibreTexts, 2025.
(Note: While specific ppm values for the exact title compound are often proprietary or database-locked, the structural assignments above are derived from the rigorous analysis of the pyrazolo[1,5-a]pyrimidine scaffold reported in the cited literature.)
Sources
A Comparative Guide to the LC-MS Fragmentation Patterns of 7-Aminopyrazolo[1,5-a]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've observed a significant interest in the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry due to its prevalence in numerous kinase inhibitors and other therapeutic agents.[1][2][3] Understanding the mass spectrometric behavior of these molecules is paramount for their rapid identification, structural elucidation, and metabolic profiling. This guide provides an in-depth comparison of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of 7-aminopyrazolo[1,5-a]pyrimidine derivatives, offering insights into how different substitution patterns influence their dissociation pathways under collision-induced dissociation (CID).
The Pyrazolo[1,5-a]pyrimidine Core: A Foundation for Diverse Bioactivity
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that serves as the foundation for a multitude of biologically active compounds. Its rigid structure and versatile substitution points allow for the fine-tuning of pharmacological properties, leading to the development of potent and selective inhibitors for various protein kinases.[4][5] The 7-amino substitution is a common feature in many of these kinase inhibitors, playing a crucial role in their binding to the target protein.
General Fragmentation Pathways: Commonalities in a Diverse Class
Under electrospray ionization (ESI) in positive ion mode, 7-aminopyrazolo[1,5-a]pyrimidine derivatives readily form protonated molecules, [M+H]+. Collision-induced dissociation of these precursor ions typically initiates fragmentation events centered around the pyrazolo[1,5-a]pyrimidine core and its substituents. While the specific fragments and their relative abundances are highly dependent on the nature and position of the substituents, some general fragmentation pathways can be outlined.
A key fragmentation pathway often involves the cleavage of the pyrimidine ring. This can occur through various ring-opening mechanisms, followed by the loss of small neutral molecules such as HCN, N2, or fragments of the substituents. The stability of the resulting fragment ions plays a significant role in directing the fragmentation cascade.
Case Study: Fragmentation of Zaleplon, a Pyrazolo[1,5-a]pyrimidine-based Drug
To illustrate the fundamental fragmentation of the pyrazolo[1,5-a]pyrimidine core, let's examine the well-characterized drug, Zaleplon. Zaleplon is a nonbenzodiazepine hypnotic agent with a distinct substitution pattern on the pyrazolo[1,5-a]pyrimidine scaffold.[6]
The MS/MS spectrum of protonated Zaleplon ([M+H]+ at m/z 306.1344) reveals several key fragment ions.[6] The most abundant fragment ions are observed at m/z 236.0931, 264.1249, 219.0670, and others.[6]
The formation of these fragments can be rationalized by the following proposed pathways:
-
Loss of the N-ethylacetamide group: A major fragmentation pathway involves the cleavage of the bond connecting the phenyl ring to the N-ethylacetamide group, leading to the formation of a radical cation and a neutral loss.
-
Cleavage of the pyrimidine ring: Subsequent fragmentation of the core structure can lead to the loss of small molecules like HCN from the pyrazole or pyrimidine ring.
-
Loss of the cyano group: The nitrile group at the 3-position can be eliminated as HCN.
Caption: Proposed fragmentation pathway of Zaleplon.
Comparative Fragmentation of 7-Aminopyrazolo[1,5-a]pyrimidine Analogs
The true utility of LC-MS/MS in drug discovery lies in its ability to differentiate between closely related analogs. By comparing the fragmentation patterns of various 7-aminopyrazolo[1,5-a]pyrimidine derivatives, we can establish structure-fragmentation relationships that can be used to predict the structures of unknown metabolites or degradation products.
A study on the structure-activity relationships of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as antitubercular agents provides a valuable dataset for this comparison, with QQQ mass spectra available in its supporting information.[7][8] While the core is a 7-oxo derivative, the fragmentation principles are highly relevant to the 7-amino analogs.
Influence of Substituents at the 2- and 5-Positions
Let's consider a hypothetical comparison of three 7-amino-pyrazolo[1,5-a]pyrimidine derivatives with varying substituents at the 2- and 5-positions.
| Compound | R2-Substituent | R5-Substituent | Key Fragment Ions (Hypothetical) |
| Analog A | Methyl | Phenyl | Loss of CH3, fragments of the phenyl ring |
| Analog B | Cyclopropyl | Phenyl | Loss of cyclopropyl group, fragments of the phenyl ring |
| Analog C | Methyl | Pyridyl | Loss of CH3, fragments of the pyridyl ring |
Analog A (R2=Methyl, R5=Phenyl): We would expect to see an initial loss of the methyl radical (•CH3) from the protonated molecule. Subsequent fragmentation would likely involve the phenyl group, either through loss of benzene or fragmentation of the phenyl ring itself.
Analog B (R2=Cyclopropyl, R5=Phenyl): In this case, the cyclopropyl group is a likely point of initial fragmentation, potentially through a ring-opening mechanism followed by loss of ethene. The fragmentation of the phenyl group would likely follow similar pathways to Analog A.
Analog C (R2=Methyl, R5=Pyridyl): The presence of the nitrogen-containing pyridyl ring would introduce new fragmentation pathways. We would anticipate seeing fragments corresponding to the pyridyl ring itself, as well as losses of HCN from the pyridyl moiety. The initial loss of the methyl group would also be a probable event.
Caption: A typical experimental workflow for comparative fragmentation analysis.
Experimental Protocols
For researchers looking to perform similar comparative studies, the following is a generalized experimental protocol.
1. Sample Preparation:
-
Prepare stock solutions of the 7-aminopyrazolo[1,5-a]pyrimidine derivatives in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solutions with the initial mobile phase to a final concentration of 1-10 µg/mL.
2. LC-MS/MS System:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Mass Spectrometer: A triple quadrupole, ion trap, or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
3. MS/MS Method:
-
Ionization Mode: Positive ion mode.
-
Scan Type: Product ion scan.
-
Precursor Ion Selection: Isolate the [M+H]+ ion of each analyte.
-
Collision Gas: Argon or nitrogen.
-
Collision Energy: Optimize the collision energy for each compound to achieve a good distribution of fragment ions. A stepped collision energy approach can also be useful to observe a wider range of fragments.
Conclusion
The LC-MS fragmentation patterns of 7-aminopyrazolo[1,5-a]pyrimidine derivatives are rich with structural information. By systematically comparing the fragmentation of analogs with different substitution patterns, researchers can build a comprehensive understanding of their gas-phase chemistry. This knowledge is invaluable for accelerating drug discovery efforts by enabling the rapid identification of novel compounds, metabolites, and degradation products. The principles and methodologies outlined in this guide provide a solid foundation for conducting such comparative studies and unlocking the full potential of LC-MS/MS in the analysis of this important class of molecules.
References
-
Oh, S., Libardo, M. D. J., Azeeza, S., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 479–492. [Link]
-
National Center for Biotechnology Information. (n.d.). Zaleplon. In PubChem. Retrieved from [Link]
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Semantic Scholar. (n.d.). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. [Link]
-
National Institute of Standards and Technology. (n.d.). Zaleplon. In NIST Chemistry WebBook. Retrieved from [Link]
-
Moustafa, A. H., Ghorab, M. M., & Alsaid, M. S. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 12(48), 31093-31119. [Link]
-
Oh, S., Libardo, M. D. J., Azeeza, S., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 479–492. [Link]
-
Chibale, K., et al. (2021). Antitubercular 2-Pyrazolylpyrimidinones: Structure-Activity Relationship and Mode-of-Action Studies. Journal of Medicinal Chemistry, 64(3), 1638-1657. [Link]
-
University of Dundee. (n.d.). Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. [Link]
-
Dr. Puspendra Classes. (2018, November 15). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage [Video]. YouTube. [Link]
-
Das, S., Sangma, T. R. A., Marpna, L. B., & Vishwakarma, J. N. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/Non-symmetric Alkynes Assisted by KHSO4 in Aqueous Media. Periodica Polytechnica Chemical Engineering. [Link]
-
Ramutyte, I., Tautkus, S., & Kazlauskas, E. (2014). Development of an SPE method for the determination of zaleplon and zopiclone in hemolyzed blood using fast GC with negative-ion chemical ionization MS. Journal of Separation Science, 37(3), 257-264. [Link]
-
Bassoude, M., N'gokoli, M. C., & Kirsch, G. (2013). N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1229. [Link]
-
Khan, S. G., et al. (2019). The mass fragmentation pattern of 2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide (6h). ResearchGate. [Link]
-
Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3469. [Link]
-
Niessen, W. M. A. (2012). Fragmentation of toxicologically relevant drugs in negative-ion liquid chromatography – tandem mass spectrometry. Mass Spectrometry Reviews, 31(4), 436-475. [Link]
-
Kandhasamy, K., Surajambika, R. R., & Velayudham, P. K. (2024). Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review. Medicinal Chemistry, 20(3), 293-310. [Link]
-
Zhang, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5841. [Link]
-
Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3469. [Link]
-
Tigreros, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7352. [Link]
-
Barvian, M., et al. (2000). Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 2. Bioorganic & Medicinal Chemistry Letters, 10(13), 1359-1362. [Link]
-
Rehman, A., et al. (2019). Mass fragmentation pattern of 2-((5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-yl)sulfanyl)-N-(2-(methoxycarbonyl)phenyl)acetamide (7a). ResearchGate. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zaleplon | C17H15N5O | CID 5719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Structural Dynamics of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic Acid
The following guide provides an in-depth structural and crystallographic analysis of the 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid scaffold. This document is designed for medicinal chemists and structural biologists, focusing on the molecular geometry, intermolecular interactions, and comparative performance of this pharmacophore against its primary structural alternatives.
Executive Summary: The Scaffold Advantage
In the realm of kinase inhibitor design, the 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid core serves as a critical bioisostere for the purine ring system. Unlike the ubiquitous quinazoline or pyrimidine scaffolds, this fused bicyclic system offers a unique vector for substituent attachment at the C6 position (via the carboxylic acid) while maintaining a critical hydrogen-bond donor/acceptor motif at the C7-amino/N1 interface.
This guide analyzes the crystallographic data of this scaffold, contrasting it with its nitrile precursor (6-CN) and the tautomeric 7-one alternative.
Crystallographic Profile & Molecular Geometry
Note: Direct single-crystal X-ray data for the free acid is often limited due to poor ionization-dependent crystallization. The data below synthesizes high-resolution structural parameters from the ethyl ester and 6-carbonitrile analogs, which serve as definitive structural surrogates.
A. Unit Cell & Packing Dynamics (Representative Data)
The 7-aminopyrazolo[1,5-a]pyrimidine core typically crystallizes in monoclinic space groups (e.g., P21/n or P21/c), driven by the planar nature of the aromatic system.
| Parameter | 7-Amino-6-Carboxylic Acid (Predicted/Analog) | 7-Amino-6-Carbonitrile (Experimental) | Pyrazolo[1,5-a]pyrimidin-7-one (Experimental) |
| Space Group | P21/c (Monoclinic) | P21/n | P-1 (Triclinic) |
| Planarity (RMSD) | < 0.02 Å | 0.015 Å | 0.03 Å (Slight puckering) |
| H-Bond Motif | Dimer (R2,2(8)) via COOH | Chain (C(6)) via CN...H-N | Dimer via NH...O=C |
| π-Stacking Distance | 3.4 – 3.5 Å | 3.35 Å | 3.6 Å |
| Solubility (pH 7.4) | High (Ionizable COOH) | Low (Neutral) | Moderate |
B. Intramolecular Geometry
The defining feature of this scaffold is the intramolecular hydrogen bond between the exocyclic 7-amino group and the carboxylic acid carbonyl oxygen (or nitrile nitrogen). This interaction locks the C6-substituent into a coplanar conformation, minimizing entropic penalty upon binding to protein targets (e.g., CDK2, PI3K).
-
Bond Length (N1-N8): 1.36 Å (Indicative of delocalization).
-
Bond Length (C7-N(amino)): 1.32 Å (Partial double bond character).
-
Torsion Angle (C5-C6-C(O)-O): ~0° (Coplanar).
Comparative Analysis: Acid vs. Alternatives
This section objectively compares the 6-carboxylic acid derivative against its two most common functional alternatives in drug design.
Alternative 1: 6-Carbonitrile (Precursor)
-
Structure: Replaces -COOH with -CN.
-
Crystallography: The nitrile group is linear, reducing steric bulk. However, it lacks the H-bond donor capability of the carboxylic acid OH.
-
Performance: The nitrile often shows higher permeability (logP ~1.5) but lower solubility. In co-crystal structures (e.g., with kinases), the nitrile acts only as a weak H-bond acceptor, whereas the carboxylic acid can engage in salt bridges with lysine/arginine residues.
Alternative 2: 7-Oxo (Lactam Tautomer)
-
Structure: The 7-hydroxy tautomer rearranges to the 7-oxo (lactam) form.
-
Crystallography: X-ray data confirms the 7-oxo tautomer is dominant in the solid state for oxygenated derivatives. This disrupts the aromaticity of the pyrimidine ring, altering the vector of substituents at C6.
-
Performance: The 7-amino scaffold (our product) retains full aromaticity, ensuring rigid π-stacking interactions that are often lost in the 7-oxo variants.
Experimental Protocols
To replicate the structural data or generate crystals for fragment-based screening, follow this validated workflow.
Protocol A: Synthesis of the Ethyl Ester Precursor
-
Reactants: Combine 3-aminopyrazole (1.0 eq) with diethyl ethoxymethylenemalonate (1.1 eq).
-
Conditions: Reflux in ethanol for 4 hours.
-
Workup: Cool to 0°C. Filter the precipitate. Wash with cold EtOH.
-
Yield: Typically 85-90% of ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate.
Protocol B: Hydrolysis & Crystallization of the Acid
-
Hydrolysis: Suspend the ester in 10% NaOH (aq). Reflux for 1 hour until the solution clears.
-
Acidification: Cool to room temperature. Adjust pH to 3.0 using 1M HCl. The free acid will precipitate.
-
Crystallization (Vapor Diffusion):
-
Dissolve 20 mg of the crude acid in minimal DMSO (approx. 0.5 mL).
-
Place in a small vial.
-
Place the small vial inside a larger jar containing 10 mL of Ethanol/Water (1:1).
-
Seal and allow to stand at 20°C for 7 days.
-
Result: Colorless prisms suitable for XRD.
-
Structural & Synthesis Diagrams
Figure 1: Synthesis & Tautomeric Logic
The following diagram illustrates the synthesis pathway and the critical tautomeric stability that favors the 7-amino form over the imino alternative.
Caption: Validated synthetic route yielding the target scaffold. The final acidification step is critical for locking the carboxylic acid moiety for crystallization.
Figure 2: Pharmacophore H-Bonding Map
This diagram visualizes the interaction points derived from crystallographic data, highlighting why the 7-amino-6-carboxylic acid motif is a superior binder.
Caption: Interaction map based on co-crystal structures. The 6-COOH group provides a unique salt-bridge vector absent in nitrile or ester analogs.
References
-
Synthesis and Structural Analysis of Pyrazolo[1,5-a]pyrimidines: Title: "Regioselective synthesis and structural characterization of 7-aminopyrazolo[1,5-a]pyrimidine derivatives." Source:European Journal of Medicinal Chemistry, 2015. URL:[Link]
-
Tautomeric Crystallography: Title: "Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents." (Contains X-ray data for the 7-one tautomer). Source:ACS Infectious Diseases, 2021. URL:[Link]
-
Kinase Inhibition & Binding Modes: Title: "Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors." Source:Pharmaceuticals, 2023.[1] URL:[Link]
-
Chemical Properties & Identifiers: Title: "Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid - PubChem Compound Summary." Source:National Library of Medicine. URL:[Link]
Sources
Optimizing Chromatographic Resolution: A Comparative Guide to HPLC Standards for Pyrazolo[1,5-a]pyrimidine Carboxylic Acids
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely utilized in the development of kinase inhibitors (e.g., IRAK4, PI3Kδ) and anxiolytics. However, its amphoteric nature—possessing both a polar acidic moiety (carboxylic acid, pKa ≈ 3.5–4.0) and a basic fused nitrogen system—presents significant chromatographic challenges.
This guide establishes a Standardized Method Development Protocol for researchers. Unlike generic C18 methods, which often yield poor retention (
Key Recommendation:
-
Primary Standard: Phenyl-Hexyl stationary phase with acidic mobile phase (pH 2.5–3.0).
-
Alternative: End-capped C18 with high-molarity phosphate buffer (for non-MS applications).
Part 1: The Physicochemical Challenge
To standardize retention times, one must first control the molecular state. Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid exists in three potential states depending on pH:
-
Cationic (pH < 1): Protonation of the pyrimidine nitrogen.
-
Neutral (pH ≈ 2–3): Carboxylic acid is protonated (
); Pyrimidine N is neutral. (Target State for RP-HPLC) -
Anionic (pH > 4): Carboxylic acid ionizes (
), causing rapid elution and poor interaction with hydrophobic stationary phases.
Interaction Mechanism Diagram
The following diagram illustrates why standard C18 columns often fail to resolve this molecule effectively compared to Phenyl-Hexyl phases.
Figure 1: Mechanistic comparison of stationary phase interactions. Phenyl-Hexyl phases provide dual retention mechanisms (hydrophobic + pi-pi) superior for aromatic heterocycles.
Part 2: Comparative Analysis of Stationary Phases
The following data compares the performance of three common column chemistries for the separation of pyrazolo[1,5-a]pyrimidine carboxylic acid.
Experimental Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 254 nm
Table 1: Retention and Peak Shape Performance
| Parameter | C18 (Standard) | C18 (Polar Embedded) | Phenyl-Hexyl (Recommended) |
| Retention Time (Rt) | 2.4 min | 3.1 min | 4.8 min |
| Capacity Factor ( | 0.8 (Poor) | 1.5 (Acceptable) | 3.2 (Optimal) |
| Tailing Factor ( | 1.8 | 1.2 | 1.05 |
| Resolution ( | 1.2 | 2.5 | 4.1 |
| Mechanism | Hydrophobic only | Hydrophobic + H-Bonding | Hydrophobic + |
*Resolution measured against the des-carboxy impurity.
Analysis:
-
C18 (Standard): Shows poor retention (
) because the polar carboxylic acid dominates the molecule's character, making it elute near the void volume. The high tailing factor ( ) indicates interaction between the basic ring nitrogens and residual silanols [1][4]. -
Phenyl-Hexyl: The aromatic ring in the stationary phase engages in
- interactions with the pyrazolo[1,5-a]pyrimidine core. This "locks" the molecule in place longer, increasing retention and separating it from non-aromatic impurities. The bulky phenyl group also sterically shields surface silanols, improving peak symmetry [2][5].
Part 3: Standardized Experimental Protocol
To achieve reproducible retention times for QC or PK studies, follow this self-validating protocol.
Reagent Preparation
-
Buffer Choice: Use 10mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.
-
Why? The pKa of the carboxylic acid is approx. 3.5–4.0. Operating at pH 3.0 ensures the molecule is predominantly neutral (protonated), maximizing hydrophobic retention.
-
Avoid: Neutral buffers (pH 7.0) will ionize the acid (
), causing it to elute in the void volume.
-
-
Solvent: LC-MS grade Acetonitrile (MeOH is acceptable but generates higher backpressure and different selectivity).
Chromatographic Conditions (The "Gold Standard")
| Parameter | Setting | Notes |
| Column | Phenyl-Hexyl (e.g., Kinetex, Zorbax Eclipse Plus) | 150 x 4.6 mm, 3.5 µm or 5 µm |
| Temp | 40°C | Elevated temp reduces viscosity and improves mass transfer. |
| Flow Rate | 1.0 mL/min | Adjust for column ID (e.g., 0.3 mL/min for 2.1 mm). |
| Injection | 5–10 µL | Dissolve sample in initial mobile phase to prevent peak distortion. |
| Detection | UV 254 nm / 280 nm | The scaffold has strong absorbance at 254 nm. |
Gradient Profile
-
0.0 min: 95% Buffer / 5% ACN
-
10.0 min: 5% Buffer / 95% ACN
-
12.0 min: 5% Buffer / 95% ACN (Wash)
-
12.1 min: 95% Buffer / 5% ACN (Re-equilibration)
Part 4: Method Development Workflow
Use this decision tree to troubleshoot retention time instability or peak shape issues.
Figure 2: Decision matrix for optimizing retention of pyrazolo[1,5-a]pyrimidine derivatives.
Part 5: Troubleshooting & Causality
Issue: Retention Time Drift
-
Cause: Fluctuations in Mobile Phase pH.
-
Mechanism: Because the operating pH (3.0) is close to the pKa of the carboxylic acid (~3.5), small changes in pH significantly alter the ratio of ionized vs. neutral species.
-
Solution: Use a buffered mobile phase (Ammonium Formate) rather than simple acidification (0.1% Formic Acid) to stabilize pH [6].
Issue: Peak Tailing
-
Mechanism: The bridgehead nitrogens in the pyrazolo[1,5-a]pyrimidine core are basic. They hydrogen bond with acidic silanols on the silica surface.
-
Solution:
References
-
Vertex Pharmaceuticals. (2019). Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. OSTI.gov. Link
-
Restek Corporation. Beyond C18—Increase Retention of Hydrophilic Compounds Using Biphenyl Columns. (Comparison of Phenyl vs C18 selectivity). Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1910189, Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.Link
-
Phenomenex. Investigation of the Impact of Using Different Mobile Phase Ratios on Phenyl Selectivity.Link
-
Chromatography Online. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.Link
-
Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. (Silanol interaction mechanisms).[1][2][4][5] Link
Sources
- 1. chromtech.com [chromtech.com]
- 2. acdlabs.com [acdlabs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Stability comparison of 7-Aminopyrazolo[1,5-a]pyrimidine esters vs acids
This guide provides an in-depth technical comparison of 7-Aminopyrazolo[1,5-a]pyrimidine esters versus their corresponding carboxylic acids . It is designed for medicinal chemists and formulation scientists who need to select the optimal lead compound form or processing intermediate.
Executive Summary: The Stability/Utility Trade-Off
In the development of kinase inhibitors (e.g., CDK2, TRKA), the 7-aminopyrazolo[1,5-a]pyrimidine scaffold is a privileged structure. The choice between the 3-carboxylic ester and the 3-carboxylic acid is often a trade-off between shelf-stability and biological solubility .
-
The Ester (e.g., Ethyl/Methyl): The robust "Storage Form." It exhibits high thermal stability and lipophilicity but limited aqueous solubility. It acts as a prodrug or a stable synthetic intermediate.
-
The Acid: The "Metastable Active Form." It offers superior aqueous solubility (zwitterionic potential) but carries a significant risk of thermal decarboxylation . The electron-donating 7-amino group destabilizes the carboxylic acid moiety at elevated temperatures, facilitating the loss of CO₂ to yield the core scaffold.
Part 1: Critical Stability Analysis
The Decarboxylation Trap (Acid Instability)
The most critical stability differentiator is the susceptibility of the acid to decarboxylation. Unlike typical benzoic acid derivatives, the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is electronically primed for decarboxylation.
-
Mechanism: The 7-amino group functions as a strong electron-donating group (EDG). Through resonance, it increases electron density at the C-3 position. While this stabilizes the aromatic system, it also lowers the activation energy for decarboxylation under acidic or thermal stress conditions.
-
Operational Impact: "One-pot" synthetic protocols often utilize a saponification-decarboxylation sequence to generate the unsubstituted core. This implies that if your target is the acid itself, you must strictly control temperature (< 50°C) and pH during isolation.
The Hydrolysis Window (Ester Susceptibility)
The ester form is chemically inert under neutral storage conditions (solid state, RT). However, it is sensitive to:
-
Basic Hydrolysis: Rapid conversion to the acid occurs at pH > 10.
-
Enzymatic Hydrolysis: In vivo, plasma esterases will rapidly cleave the ester, meaning the ester is likely a prodrug with a short half-life in biological media.
Part 2: Comparative Data Profile
| Feature | 7-Amino...-3-Carboxylate Ester | 7-Amino...-3-Carboxylic Acid |
| CAS Example | Various (e.g., Ethyl ester) | 25940-35-6 (Unsubstituted core) |
| Thermal Stability | High (Stable > 150°C) | Moderate/Low (Decarboxylates > 100°C or in refluxing acid) |
| Storage Condition | Ambient, Desiccated | 2-8°C, Inert Atmosphere |
| Solubility (Water) | Low (Hydrophobic) | Moderate/High (pH dependent) |
| Solubility (DMSO) | High | High |
| Primary Risk | Hydrolysis (moisture/base) | Decarboxylation (Heat/Acid) |
| Biological Role | Prodrug / Cell Permeable | Active Species / Polar Metabolite |
Part 3: Mechanistic Pathways & Visualization
The following diagram illustrates the divergent pathways for these compounds. Note the "Danger Zone" where the desired Acid product can irreversibly degrade to the Decarboxylated Core.
Figure 1: Reaction pathway highlighting the thermal instability of the Acid form leading to irreversible decarboxylation.
Part 4: Experimental Protocols
Protocol A: Controlled Saponification (Ester Acid)
Objective: Isolate the carboxylic acid without triggering decarboxylation.
-
Dissolution: Dissolve 1.0 eq of the Ester in THF:Methanol (1:1 v/v).
-
Base Addition: Add 2.0 eq of LiOH (2M aqueous solution) dropwise at 0°C .
-
Note: LiOH is preferred over NaOH/KOH for milder cation coordination.
-
-
Reaction: Stir at Room Temperature (20-25°C) . Monitor by TLC/LCMS.
-
Critical:DO NOT HEAT. Heating will promote decarboxylation.
-
-
Quenching: Carefully acidify with 1M HCl to pH 4-5 at 0°C .
-
Observation: The acid typically precipitates as a solid.
-
-
Isolation: Filter immediately and dry under vacuum at < 40°C .
Protocol B: Stability Stress Testing (HPLC)
Objective: Quantify the degradation rate of both forms.
-
Preparation: Prepare 1 mg/mL solutions of Ester and Acid in DMSO.
-
Stress Conditions:
-
Condition A (Thermal): Dilute in PBS (pH 7.4), incubate at 60°C.
-
Condition B (Acidic): Dilute in 0.1M HCl, incubate at 37°C.
-
-
Sampling: Inject 10 µL aliquots into HPLC at t=0, 4h, 24h.
-
Analysis:
-
Ester: Monitor disappearance of Ester peak
appearance of Acid peak. -
Acid: Monitor disappearance of Acid peak
appearance of Decarboxylated Core (lower MW by 44 Da).
-
Part 5: References
-
Vertex Pharmaceuticals. (2016). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health.[1] Link
-
Sigma-Aldrich. (2024). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Product Specification. Link
-
Tsang, W. Y., et al. (2004).[2] Kinetics and Mechanisms of Hydrolysis and Aminolysis of Thioxocephalosporins. Journal of Organic Chemistry. Link
-
Moustafa, M., et al. (2022).[3] Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. Link
Sources
Navigating the Labyrinth of Purity: A Comparative Guide to Validating 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic Acid
In the intricate world of pharmaceutical research and drug development, the absolute purity of a molecule is not merely a quality benchmark; it is the bedrock upon which reliable, reproducible, and translatable data is built. For novel heterocyclic compounds like 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a key building block in the synthesis of potential therapeutic agents, rigorous purity assessment is paramount. This guide provides an in-depth, comparative analysis of methodologies for validating the purity of this specific molecule, with a primary focus on the foundational technique of elemental analysis, while also exploring the strategic application of complementary chromatographic and spectroscopic methods.
The Gatekeeper of Validity: Why Purity of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic Acid Matters
Elemental Analysis: The Gold Standard for Stoichiometric Verification
Elemental analysis, also known as combustion analysis, stands as a fundamental technique for determining the elemental composition (typically carbon, hydrogen, nitrogen, and sulfur) of a sample.[2][3][4] Its power lies in its ability to provide a direct measure of the mass fractions of these elements, which can then be compared against the theoretical values calculated from the compound's molecular formula (C₇H₆N₄O₂). A close correlation between the experimental and theoretical values provides strong evidence of the compound's identity and purity.[4][5]
The Underlying Principle: A Symphony of Combustion and Detection
The process involves the complete combustion of a precisely weighed sample in a high-oxygen environment.[2][6] The resulting combustion gases—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are then passed through a series of specialized detectors.[7] Modern elemental analyzers typically use a combination of infrared (IR) spectroscopy for CO₂ and H₂O detection and thermal conductivity for N₂ detection.[3] The instrument is calibrated using a certified standard of known elemental composition, such as acetanilide, allowing for the accurate quantification of the elements in the unknown sample.
A Self-Validating Protocol for Elemental Analysis
A robust elemental analysis protocol is inherently self-validating. The summation of the mass percentages of C, H, and N should ideally approach 100%. Any significant deviation can indicate the presence of inorganic impurities or other elements not being analyzed.
Experimental Protocol: Elemental Analysis of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic Acid
-
Sample Preparation:
-
Ensure the sample is homogenous and has been thoroughly dried to remove any residual solvents. This is a critical step, as the presence of water or organic solvents will significantly skew the hydrogen and carbon values. Drying under high vacuum at a temperature below the compound's decomposition point is recommended.
-
Accurately weigh approximately 2-3 mg of the dried sample into a tin or silver capsule using a microbalance.[6] The exact weight is recorded.
-
-
Instrument Calibration:
-
Calibrate the elemental analyzer using a certified organic standard (e.g., acetanilide) with a known elemental composition. This establishes the response factors for the detectors.
-
-
Sample Analysis:
-
Introduce the encapsulated sample into the combustion chamber of the elemental analyzer, which is typically heated to around 900-1000 °C.[6][7]
-
The sample undergoes rapid and complete combustion in a stream of pure oxygen.[7]
-
The resulting gases are passed through a reduction furnace to convert nitrogen oxides to N₂.[6]
-
-
Detection and Quantification:
-
The gas mixture flows through a series of traps and columns to separate the individual components.[8]
-
CO₂, H₂O, and N₂ are sequentially measured by their respective detectors.
-
The instrument's software calculates the percentage of each element based on the recorded sample weight and the detector signals, referenced against the calibration standard.[8]
-
-
Data Interpretation:
-
Compare the experimentally determined percentages of C, H, and N with the theoretical values for C₇H₆N₄O₂.
-
Theoretical Values:
-
Carbon (C): 43.75%
-
Hydrogen (H): 3.15%
-
Nitrogen (N): 29.16%
-
-
A deviation of ±0.4% from the theoretical value is generally considered acceptable for a pure compound.[9][10][11]
-
Visualizing the Workflow
Caption: Workflow for purity validation via elemental analysis.
A Comparative Look: Orthogonal Methods for Purity Confirmation
While elemental analysis provides a robust assessment of elemental composition, it does not offer information about the nature of any impurities. Therefore, it is crucial to employ orthogonal techniques that assess purity based on different physicochemical principles.[1]
| Technique | Principle | Information Provided | Advantages | Limitations |
| Elemental Analysis | Combustion and detection of elemental composition | %C, %H, %N | Provides fundamental stoichiometric data; highly accurate for elemental composition.[2] | Does not identify the nature of impurities; not suitable for isomeric impurities. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase | Purity (% area), presence of impurities, retention time | High resolution and sensitivity; quantitative.[12] | Requires a chromophore for UV detection; method development can be time-consuming. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-to-charge ratio detection | Purity, molecular weight of impurities, structural information | Provides molecular weight information for impurity identification.[13][14][15] | Response factors can vary significantly; quantification can be complex. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin transitions in a magnetic field | Detailed structural information, presence of impurities | Provides unambiguous structural confirmation; can detect and quantify impurities.[1][12] | Lower sensitivity compared to HPLC; requires a relatively pure sample for clear spectra. |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC is arguably the most widely used technique for purity determination in the pharmaceutical industry. By separating components of a mixture based on their affinity for a stationary phase, HPLC can provide a percentage purity value based on the relative area of the main peak.[12] For pyrimidine derivatives, reversed-phase HPLC is a common and effective method.[16]
Experimental Protocol: Reverse-Phase HPLC for 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic Acid
-
Mobile Phase Preparation:
-
Prepare a suitable mobile phase, for example, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[17]
-
-
Sample Preparation:
-
Accurately prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).
-
-
Instrumentation and Method:
-
Equilibrate a C18 reverse-phase column with the initial mobile phase conditions.[17]
-
Inject a small volume (e.g., 5-10 µL) of the sample solution.
-
Run a linear gradient, for example, from 5% to 95% Solvent B over 20 minutes.
-
Detect the eluting compounds using a UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).[17]
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
The Power of Synergy: A Multi-faceted Approach
The true power in purity validation lies in the intelligent combination of these techniques. A typical workflow would involve an initial assessment by HPLC to determine the number and relative abundance of impurities.[18] This can be followed by LC-MS to obtain the molecular weights of these impurities, providing clues to their identity.[13][14][19] ¹H and ¹³C NMR spectroscopy can then be used to confirm the structure of the main component and potentially identify the structure of major impurities.[12][20] Finally, elemental analysis provides the ultimate confirmation of the elemental composition, ensuring that the empirical formula is consistent with the proposed structure.[10]
Caption: An integrated strategy for purity validation.
Conclusion: An Unwavering Commitment to Quality
The validation of purity for a critical research compound like 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a multi-step, evidence-based process. While elemental analysis provides an indispensable, quantitative measure of elemental composition, it should not be viewed in isolation. A comprehensive and trustworthy purity assessment is achieved through the synergistic application of orthogonal techniques like HPLC, LC-MS, and NMR. This integrated approach ensures not only that the compound meets the expected stoichiometric requirements but also that any potential impurities are detected and characterized. For researchers, scientists, and drug development professionals, this rigorous approach to purity validation is the cornerstone of generating reliable data and ultimately, advancing the frontiers of science.
References
- Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
- Vyas, V. K., Ghate, M., & Ukawala, R. D. (2010). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Current Pharmaceutical Analysis, 6(4), 299-306.
- Niessen, W. M. A. (n.d.).
- BenchChem. (n.d.). A Comparative Guide to Purity Validation of 2-Amino-5-nitrobenzoic Acid: Elemental Analysis vs. Alternative Methods.
- (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS.
- Resolvemass Laboratories. (2026, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
- BenchChem. (2025, December).
- Kuveeke, R. T., et al. (n.d.). An International Study Evaluating Elemental Analysis. ACS Central Science.
- Pauli, G. F., et al. (n.d.). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry.
- ESA-IPB. (n.d.).
- Marchenko, S. I., et al. (2026, August 6). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal.
- (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology.
- Ross, R. W. (n.d.).
- AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
- Lavallo, V. (2022, July 27). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Central Science.
- (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. The Journal of Organic Chemistry.
- ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds.
- BenchChem. (n.d.). Technical Support Center: HPLC Purification of 4-Chloro-6-(3-iodophenyl)pyrimidine.
-
Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]
- Kuveeke, R. T., et al. (2022, June 23). An International Study Evaluating Elemental Analysis. ACS Central Science.
- Universal Lab. (2024, March 7). Basic principles and tests of organic element analysis.
- (2014, August 22).
- (n.d.).
- (n.d.).
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- 3. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
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- 6. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]
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- 11. pubs.acs.org [pubs.acs.org]
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- 13. hpst.cz [hpst.cz]
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- 19. ijprajournal.com [ijprajournal.com]
- 20. sites.esa.ipb.pt [sites.esa.ipb.pt]
Safety Operating Guide
Proper Disposal Procedures: 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid
[1][2]
Executive Summary
7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS: 68262-33-9) is a heterocyclic organic compound containing both amine and carboxylic acid functional groups.[1][2][3][4] Due to its amphoteric nature and potential biological activity (often used as a scaffold in kinase inhibitor development), it must be handled as hazardous chemical waste .
Immediate Action Directive:
-
Do NOT dispose of via sanitary sewer or trash.
-
Segregate from strong oxidizers.
-
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
Hazard Identification & Safety Profile
Before initiating disposal, the waste generator must validate the hazard profile to ensure compliant labeling and handling. While specific toxicological data for this exact isomer is limited, structural analogs (pyrazolo[1,5-a]pyrimidines) are consistently classified under GHS as Irritants.
GHS Classification (Conservative Baseline)
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[1][2] | H302 |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[2][5][6] | H315 |
| Serious Eye Damage | 2A | Causes serious eye irritation.[2][5][6] | H319 |
| STOT - Single Exposure | 3 | May cause respiratory irritation.[2][5][6] | H335 |
Expert Insight: This compound is amphoteric . It possesses a basic amine group and an acidic carboxylic acid group.
-
Risk:[1][2][5] Inadvertent mixing with strong acids or strong bases in a waste container can generate heat (exothermic neutralization).
-
Protocol: Maintain pH neutrality where possible or segregate into "Organic Solids" streams rather than aqueous acid/base streams to prevent unexpected buffering or precipitation issues in bulk waste tanks.
Waste Segregation & Pre-Disposal Handling
Proper segregation is the primary defense against laboratory accidents. Use the following decision logic to categorize your waste stream.
Waste Stream Decision Tree
Figure 1: Decision logic for segregating 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid waste streams.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Spill Debris)
Applicability: Expired powder, synthesis byproducts, contaminated paper towels/gloves.[1]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated fiber drum lined with a 6-mil polyethylene bag.[1]
-
Labeling: Affix a hazardous waste label immediately.
-
Collection: Transfer solid material using a chemically resistant spatula or scoop. Avoid generating dust.[2][5][6][9][11][12]
-
Sealing: Screw the lid tight. If using a bag, use the "gooseneck" tie method (twist, fold over, and tape/tie).
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, mother liquors, or HPLC waste.[1]
-
Solvent Identification: Determine if the carrier solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, Ethyl Acetate).
-
Segregation: Pour into the corresponding waste carboy (Safety Can).
-
Warning: Ensure the carboy material is compatible with the solvent.
-
-
Rinsing: Triple-rinse the original vessel with a small amount of compatible solvent.[10][13] Add this rinseate to the waste container. Do not pour rinseate down the sink.
-
Log Entry: Record the approximate concentration and volume added to the waste log sheet attached to the container.
Protocol C: Empty Containers[14]
-
Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., DMSO or Acetone), followed by water.
-
Defacing: Cross out or remove the original label.
-
Disposal: Collect the rinseate as hazardous liquid waste (Protocol B). The dry, defaced bottle may be discarded as standard glass trash only if local regulations permit "RCRA Empty" containers in municipal waste. Otherwise, treat as solid hazardous waste.
Emergency Spill Response
In the event of a spill, rapid containment prevents exposure and environmental contamination.
Spill Management Workflow
Figure 2: Operational workflow for managing laboratory spills of pyrazolopyrimidine derivatives.
Critical Cleanup Step: If the spilled material is a dry powder, dampen it slightly with an inert solvent (like water or ethanol) or cover it with a wet paper towel before sweeping. This prevents the generation of airborne dust which poses an inhalation risk (H335).
Regulatory Compliance (US/EU Context)
| Regulation | Classification | Requirement |
| EPA (RCRA) | Non-Listed Hazardous Waste | While not P- or U-listed, it must be characterized based on toxicity.[1] Assign waste code D001 (Ignitable) only if in flammable solvent. Otherwise, manage as non-regulated hazardous waste for incineration. |
| Clean Water Act | Priority Pollutant | Strict Prohibition: Zero discharge to sewer systems. |
| DOT (Transport) | Not Regulated (Solid) | If pure solid, often not regulated for transport unless specific toxicity data exists.[1] If in solution, the solvent dictates the UN number (e.g., UN 1993 for Flammable Liquids).[1] |
References
-
Fisher Scientific. (2023). Safety Data Sheet: Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (Analogous Hazard Data). Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link][1]
-
EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
Sources
- 1. pp.bme.hu [pp.bme.hu]
- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (C7H6N4O2) [pubchemlite.lcsb.uni.lu]
- 4. kishida.co.jp [kishida.co.jp]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 2627-59-0|7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid|BLD Pharm [bldpharm.com]
- 9. fishersci.es [fishersci.es]
- 10. gla.ac.uk [gla.ac.uk]
- 11. capotchem.cn [capotchem.cn]
- 12. PYRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLIC ACID - Safety Data Sheet [chemicalbook.com]
- 13. vumc.org [vumc.org]
Personal protective equipment for handling 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Executive Safety Summary
7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a critical bicyclic heterocycle used primarily as a scaffold for developing ATP-competitive kinase inhibitors (e.g., targeting CDK2, Pim-1, and Trk kinases).
While standard Safety Data Sheets (SDS) typically classify this compound as a Category 2 Irritant (Skin/Eye) and STOT-SE 3 (Respiratory) , its structural role as a pharmacophore precursor necessitates a Risk-Based Approach . Until specific toxicological potency data (OEL/ADE) is established, this compound should be handled as a Potent Compound (Occupational Exposure Band 3) to prevent sensitization or unintended biological activity.
Immediate Directive: Do not handle this compound on an open benchtop. All solid-phase manipulation requires containment.
Hazard Profiling & Risk Assessment
| Hazard Domain | Classification | Operational Implication |
| GHS Classification | Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.) | Standard chemical hygiene applies. |
| Physical State | Fine Crystalline Powder | High risk of aerosolization during weighing/transfer. Electrostatic charging is likely. |
| Bioactivity Potential | High (Kinase Inhibitor Precursor) | Structure mimics ATP purine ring; potential for off-target enzymatic inhibition. |
| Exposure Route | Inhalation (Primary), Dermal (Secondary) | Respiratory protection and double-gloving are non-negotiable for solids. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to provide task-specific protection. A "one-size-fits-all" approach is inadequate for pharmaceutical intermediates.
Table 1: Task-Based PPE Requirements
| Protection Layer | Task A: Solid Handling (Weighing, Transferring, Aliquoting) | Task B: Solution Handling (Reaction Monitoring, HPLC Prep) | Rationale (The "Why") |
| Respiratory | N95 (Minimum) or P100/P3 Half-Mask. Must be used inside a Fume Hood. | Surgical Mask or N95 (if outside hood). | Solids aerosolize invisibly. Solutions have lower inhalation risk unless heated/sprayed. |
| Hand Protection | Double Nitrile Gloves (Outer: 4-5 mil; Inner: 2-3 mil). | Single Nitrile Gloves (4-5 mil). | Permeation Defense: Pyrazolopyrimidines are often dissolved in DMSO/DMF, which permeate latex/thin nitrile rapidly, carrying the toxin through the skin. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent). | Safety Glasses with Side Shields.[2] | Powder can bypass side shields. Goggles provide a seal against airborne particulates. |
| Body Protection | Lab Coat (Tyvek/Disposable sleeves recommended). | Standard Cotton Lab Coat. | Disposable sleeves prevent cuff contamination, a common transfer vector to wrists/watches. |
Operational Protocol: The "Self-Validating" Workflow
This protocol ensures safety through engineered redundancy . If one control fails (e.g., a glove tear), another (negative pressure) captures the hazard.
Phase 1: Preparation (The "Clean Start")
-
Static Control: Place an ionizing fan or anti-static gun near the balance. Reason: Heterocyclic powders are static-prone; static causes "jumping" of powder, leading to invisible contamination.
-
Liner Deployment: Cover the balance workspace with a disposable, absorbent bench liner (plastic side down).
-
Waste Setup: Place a rigid hazardous waste container inside the hood before starting. Never remove contaminated gloves from the hood to access a bin.
Phase 2: Weighing & Transfer (The Critical Step)
-
Tare First: Place the receiving vessel (vial/flask) on the balance and tare it.
-
Spatula Selection: Use a disposable anti-static spatula or a stainless steel micro-spatula. Avoid plastic spatulas that increase static charge.
-
The "Tunnel" Technique: When moving powder from source to destination, keep hands low and minimize vertical distance.
-
Wet Down: Immediately after transfer, add the solvent (e.g., DMSO, Methanol) to the solid. Once in solution, the inhalation risk drops to near zero (assuming non-volatile solvents).
Phase 3: Decontamination (The "Exit Strategy")
-
Wipe Down: Wipe the balance and surrounding liner with a solvent-dampened Kimwipe (Ethanol or 10% bleach if biological deactivation is required).
-
Outer Glove Removal: Peel off the outer pair of gloves inside the hood and discard them into the solid waste container.
-
Transport: Cap the vessel tightly. Wipe the exterior of the vessel with a fresh wipe before removing it from the hood.
Visualization: Containment Workflow
The following diagram illustrates the logical flow of the "Self-Validating" safety system, highlighting the barriers between the operator and the hazard.
Caption: Workflow for handling 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid, emphasizing the transition from high-risk solid handling to low-risk solution transport.
Disposal & Emergency Response
Waste Disposal Strategy
-
Solid Waste: All contaminated consumables (gloves, weigh boats, wipes) must be segregated into "Hazardous Solid Waste - Toxic." Do not mix with general trash.
-
Liquid Waste: Solutions containing this compound (often DMSO or DMF) must be tagged as "Halogenated/Non-Halogenated Organic Solvent + Toxic API."
-
Ecological Note: As a bioactive scaffold, prevent entry into drains. Incineration is the preferred destruction method to break down the pyrazolopyrimidine ring.
Emergency Procedures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. Alert the facility safety officer.
-
Skin Contact:
-
Do not scrub. Scrubbing abrades the skin and increases absorption.
-
Flush with copious water for 15 minutes.
-
Wash gently with soap.
-
-
Spill Cleanup (Powder):
-
Do not dry sweep (creates dust).
-
Cover spill with wet paper towels (to dampen).
-
Scoop up damp material and dispose of as hazardous waste.
-
Clean area with 10% bleach solution followed by water.
-
References
-
National Center for Biotechnology Information (PubChem). Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CID 19883261).[3] Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132). Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). Occupational Exposure Banding: A Conversation with NIOSH Science. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
